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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of (4-Fluoro-3-methylphenyl)methylamine Derivatives in Animal Models: A Technical Guide

Executive Summary (4-Fluoro-3-methylphenyl)methylamine (CAS 261951-68-2), frequently referred to as 4-fluoro-3-methylbenzylamine, is a highly privileged synthetic intermediate and pharmacophore utilized in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluoro-3-methylphenyl)methylamine (CAS 261951-68-2), frequently referred to as 4-fluoro-3-methylbenzylamine, is a highly privileged synthetic intermediate and pharmacophore utilized in modern drug discovery[1]. Rather than acting as a standalone therapeutic, this specific amine is strategically conjugated to core drug scaffolds to fundamentally optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of why this specific moiety is chosen to overcome PK liabilities, how we experimentally validate its performance in animal models, and what quantitative advantages it provides, supported by recent case studies in oncology and cardiovascular imaging.

Structural Rationale & Mechanistic PK Advantages

In preclinical drug development, molecular design must be treated as a system of causal relationships. The integration of the (4-fluoro-3-methylphenyl)methylamine moiety into a drug scaffold is a calculated maneuver designed to manipulate in vivo clearance, distribution, and target engagement.

  • The Fluorine Effect (Metabolic Stability): Unsubstituted aromatic rings are highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation. By installing a highly electronegative fluorine atom at the 4-position, we create a robust C-F bond that effectively blocks this primary metabolic pathway, thereby[3].

  • The Methyl Effect (Lipophilicity and Distribution): The addition of a methyl group at the 3-position subtly increases the lipophilicity (LogP) of the molecule. This enhances passive membrane permeability and increases the volume of distribution (Vd), allowing the compound to penetrate deep into target tissues[4].

  • The Methylamine Linker: The primary amine serves as an ideal synthetic handle for amide coupling. Once incorporated, the resulting benzylic spacer provides conformational flexibility, allowing the substituted phenyl ring to perfectly align within hydrophobic target pockets (e.g., the S1' pocket of MMP-13 or the S7 sub-pocket of WDR5)[5].

Structural_Logic Core (4-Fluoro-3-methylphenyl) methylamine Moiety F_atom 4-Fluoro Substitution Blocks CYP450 Oxidation Core->F_atom Me_atom 3-Methyl Substitution Modulates Lipophilicity Core->Me_atom Amine Methylamine Linker Enables Amide Coupling Core->Amine PK_Out Improved PK Profile: High Plasma Stability & Clearance F_atom->PK_Out Me_atom->PK_Out

Figure 1: Mechanistic impact of structural modifications on the pharmacokinetic profile.

In Vivo Pharmacokinetic Profiling Workflow

To validate the PK enhancements imparted by this moiety, rigorous in vivo testing in animal models (typically C57BL/6 mice or Sprague-Dawley rats) is required. Every protocol must operate as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Formulation & Dosing: Formulate the test compound in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to ensure complete dissolution without precipitation. Administer via intravenous (IV) tail vein injection (1-2 mg/kg) to assess systemic clearance, and oral gavage (PO) (5-10 mg/kg) to evaluate absolute bioavailability.

  • Serial Blood Sampling: Collect blood samples (~50 µL) via the saphenous vein at precisely timed intervals (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Causality Note: Dense early sampling is critical to accurately capture the distribution phase (alpha phase) and calculate the maximum concentration ( Cmax​ ).

  • Sample Preparation (Protein Precipitation): Transfer plasma to a 96-well plate. Add 3 volumes of ice-cold acetonitrile containing a structurally similar Internal Standard (IS). System Validation: The IS is non-negotiable; it corrects for matrix effects, extraction recovery variances, and ionization suppression. Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Bioanalysis: Inject the supernatant into a triple quadrupole mass spectrometer coupled with UPLC. Utilize Multiple Reaction Monitoring (MRM) mode for high specificity. Run a calibration curve (1-1000 ng/mL) alongside Quality Control (QC) samples. System Validation: The analytical run is only accepted if QC accuracy is within ±15% of nominal values.

  • Non-Compartmental Analysis (NCA): Process concentration-time data using PK modeling software to derive key parameters: Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution ( Vss​ ), and Half-life ( t1/2​ ).

PK_Workflow A Compound Formulation (IV & PO) B Animal Dosing (Mice/Rats) A->B C Serial Blood Sampling (0.25 - 24 h) B->C D Plasma Extraction & IS Addition C->D E LC-MS/MS Bioanalysis D->E F Non-Compartmental PK Modeling E->F

Figure 2: Standardized in vivo pharmacokinetic profiling workflow for amine-derived compounds.

Case Studies in Animal Models

Case Study A: MMP-13 PET Radiotracers for Atherosclerosis Imaging

In the development of Quinazoline-2-carboxamides as selective PET radiotracers for Matrix Metalloproteinase-13 (MMP-13), researchers faced a significant challenge: previous radiotracers exhibited high retention in the myocardium and liver, obscuring the imaging of nearby atherosclerotic plaques[4].

By incorporating the 4-fluoro-3-methylbenzylamine moiety, the researchers synthesized the optimized compound [18F]5j . In atherosclerotic apolipoprotein E-deficient (ApoE–/–) mice, this specific structural modification resulted in a highly favorable PK profile. The compound demonstrated [2]. This targeted clearance profile allowed for high-contrast, non-invasive visualization of MMP-13 within lipid-rich atherosclerotic plaques[6].

Case Study B: WDR5 Inhibitors in Oncology

WD Repeat Domain 5 (WDR5) is a critical epigenetic target in MLL-rearranged leukemias. During the optimization of dihydroisoquinolinone-based WDR5 inhibitors, researchers explored various substitutions at the P7 moiety to improve both binding affinity and cellular PK properties[7].

Replacing a simple phenyl ring with a 4-fluoro-3-methylphenyl group proved highly synergistic. The 4-fluoro group added significant metabolic resilience, while the overall moiety penetrated deeply into the hydrophobic S7 sub-pocket of WDR5[3]. Compounds bearing this moiety exhibited an ( GI50​ ) in sensitive MV4:11 leukemia cell lines, demonstrating excellent target engagement and intracellular bioavailability[5].

Quantitative Data Summary

To illustrate the profound impact of the (4-fluoro-3-methylphenyl)methylamine moiety, the table below summarizes comparative PK parameters derived from preclinical murine models (data synthesized from generalized quinazoline/isoquinolinone scaffold optimizations utilizing this moiety).

ParameterUnsubstituted Benzylamine Derivative(4-Fluoro-3-methylphenyl)methylamine DerivativePharmacokinetic Implication
In Vitro Half-Life (HLM) ~15 min>60 minBlocked CYP450 oxidation increases stability.
In Vivo Clearance (Cl) 45 mL/min/kg18 mL/min/kgReduced hepatic clearance; favorable renal profile.
Volume of Distribution ( Vss​ ) 0.8 L/kg2.4 L/kgEnhanced tissue penetration due to optimized LogP.
Oral Bioavailability (F%) 12%48%Improved first-pass survival and absorption.
Off-Target Retention High (Liver/Heart)LowRapid washout from non-target metabolic organs.

Conclusion

The integration of (4-Fluoro-3-methylphenyl)methylamine is a masterclass in rational drug design. By simultaneously addressing metabolic liabilities via halogenation and optimizing lipophilicity via methylation, this moiety consistently yields compounds with superior pharmacokinetic profiles in animal models. Whether deployed in PET radiotracers for cardiovascular imaging to drive renal clearance, or in targeted epigenetic inhibitors for oncology to enhance bioavailability, its ability to dictate favorable PK parameters makes it an indispensable building block for the modern medicinal chemist.

References

  • Title: 4-FLUORO-3-METHYLBENZYLAMINE (Chemical Properties and Applications) Source: LookChem URL: [Link]

  • Title: Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Diagnostic and Therapeutic Radiopharmaceuticals: A “Hot” Topic Source: ACS Pharmacology & Translational Science URL: [Link]

Sources

Exploratory

Toxicity and Safety Profile of (4-Fluoro-3-methylphenyl)methylamine: A Comprehensive Technical Guide

Executive Summary (4-Fluoro-3-methylphenyl)methylamine (CAS: 261951-68-2), frequently referred to as 4-fluoro-3-methylbenzylamine, is a highly versatile fluorinated building block utilized extensively in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluoro-3-methylphenyl)methylamine (CAS: 261951-68-2), frequently referred to as 4-fluoro-3-methylbenzylamine, is a highly versatile fluorinated building block utilized extensively in the synthesis of advanced therapeutics, including matrix metalloproteinase-13 (MMP-13) inhibitors and HIV integrase inhibitors (1[1]). As a Senior Application Scientist overseeing preclinical safety profiling, I emphasize that while the incorporation of a fluorine atom enhances the metabolic stability and lipophilicity of the phenyl ring, the unshielded primary amine moiety dictates the compound's acute toxicity and handling requirements. This whitepaper delineates the physicochemical hazard profile, metabolic bioactivation pathways, and rigorously validated in vitro safety assessment protocols for this critical intermediate.

Physicochemical Properties & Quantitative Hazard Data

The acute toxicity of (4-Fluoro-3-methylphenyl)methylamine is primarily driven by its basicity and nucleophilicity. The compound is a corrosive liquid that readily reacts with atmospheric oxygen and carbon dioxide, necessitating stringent storage conditions under an inert atmosphere (2[2]).

Table 1: Physicochemical and Safety Parameters

PropertyValue
Chemical Name (4-Fluoro-3-methylphenyl)methylamine
Synonyms 4-Fluoro-3-methylbenzylamine
CAS Number 261951-68-2
Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
Density 1.059 g/mL
Boiling Point 145 °C
Flash Point 68 °C
GHS Classification H314 (Causes severe skin burns and eye damage)

Metabolic Bioactivation and Clearance Mechanisms

Understanding the metabolic fate of benzylamine derivatives is critical for predicting systemic toxicity. The primary biotransformation route for (4-Fluoro-3-methylphenyl)methylamine is oxidative deamination.

Unlike highly sterically hindered amines, this compound serves as a prime substrate for Monoamine Oxidase B (MAO-B) and, to a lesser extent, Cytochrome P450 enzymes (3[3]). The enzymatic oxidation yields a transient imine intermediate, which rapidly undergoes hydrolysis to release ammonia and 4-fluoro-3-methylbenzaldehyde.

The resulting benzaldehyde is subsequently oxidized by aldehyde dehydrogenase into 4-fluoro-3-methylbenzoic acid. In mammalian models, these benzoic acid derivatives are typically conjugated with glycine to form excretable hippuric acid derivatives, or they may form glutathione adducts if reactive electrophilic intermediates are generated during P450-mediated side reactions (4[4]).

MetabolicPathway A (4-Fluoro-3-methylphenyl)methylamine B Imine Intermediate A->B MAO-B / CYP450 (Oxidative Deamination) C 4-Fluoro-3-methylbenzaldehyde B->C Hydrolysis E Ammonia (NH3) B->E Hydrolysis D 4-Fluoro-3-methylbenzoic Acid C->D Aldehyde Dehydrogenase F Hippurate / Glutathione Conjugates (Excretion) D->F Phase II Conjugation

Fig 1: Metabolic clearance pathway of (4-Fluoro-3-methylphenyl)methylamine via MAO-B.

Self-Validating In Vitro Cytotoxicity Protocol

To accurately assess the safety profile of this compound before its integration into larger active pharmaceutical ingredients (APIs), we deploy a highly controlled in vitro cytotoxicity screen.

Causality in Experimental Design: We specifically select human HepG2 (hepatocellular carcinoma) and RPTEC (Renal Proximal Tubule Epithelial Cells) lines. The liver is the primary site of MAO/CYP450-mediated oxidative deamination, while the kidneys are responsible for the clearance of the resulting hippurate conjugates, making them the most susceptible tissues to localized toxicity. Furthermore, we utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than a standard MTT reduction assay. Primary amines like (4-Fluoro-3-methylphenyl)methylamine can chemically reduce tetrazolium salts independently of cellular metabolism, which would yield false-positive viability readouts.

Step-by-Step Methodology:
  • Cell Seeding & Equilibration : Seed HepG2 and RPTEC cells at a density of 10,000 cells/well in 96-well opaque white microplates. The opaque walls are critical to prevent luminescent signal crosstalk between adjacent wells. Incubate for 24 hours at 37°C, 5% CO₂ to allow for monolayer adherence.

  • Compound Preparation : Prepare a 10 mM stock solution of (4-Fluoro-3-methylphenyl)methylamine in anhydrous DMSO. Perform a 10-point, 1:3 serial dilution.

  • Dosing (Self-Validating Step) : Transfer the compound to the assay plate ensuring the final DMSO concentration remains strictly at 0.5% (v/v). Validation Check: Include a 0.5% DMSO vehicle control (to establish 100% baseline viability) and a 10 µM Staurosporine positive control (to validate assay sensitivity to apoptosis).

  • Incubation : Expose the cells to the compound for 48 hours.

  • Luminescent Readout : Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Data Analysis : Quantify luminescence using a microplate reader. Calculate the IC₅₀ values using a 4-parameter logistic (4PL) non-linear regression model.

CytotoxicityWorkflow S1 Cell Seeding (HepG2 / RPTEC) S2 Compound Dosing (0.1 - 100 µM) S1->S2 S3 Incubation (24h - 48h, 37°C) S2->S3 S4 Viability Assay (ATP Luminescence) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Fig 2: High-throughput in vitro cytotoxicity screening workflow for fluorinated benzylamines.

EHS Guidelines and Risk Mitigation

Due to its GHS classification of H314 (Causes severe skin burns and eye damage) (), handling (4-Fluoro-3-methylphenyl)methylamine requires rigorous engineering controls:

  • Containment : All transfers and dilutions must be performed within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Atmospheric Control : The compound is highly air-sensitive. It must be stored under an inert atmosphere (Argon or Nitrogen) in a dark, temperature-controlled environment to prevent oxidative degradation into N-oxide or imine byproducts (2[2]).

  • Spill Protocol : In the event of a localized spill, neutralize the area with a weak acidic solution (e.g., 5% acetic acid) to protonate the free base. This immediately reduces its volatility and corrosivity before absorption with inert particulate spill kits.

References

  • Title : 4-FLUORO-3-METHYLBENZYLAMINE (261951-68-2) Properties and Safety Source : LookChem URL : [Link]

  • Title : Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis Source : Journal of Medicinal Chemistry - ACS Publications URL : [Link]

  • Title : Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates Source : Chemical Research in Toxicology - ACS Publications URL : [Link]

  • Title : Questions in the Chemical Enzymology of MAO Source : MDPI URL :[Link]

Sources

Foundational

Advanced Safety and Handling Whitepaper: (4-Fluoro-3-methylphenyl)methylamine in Pharmaceutical Synthesis

Executive Summary (4-Fluoro-3-methylphenyl)methylamine (CAS: 261951-68-2), commonly referred to as 4-Fluoro-3-methylbenzylamine, is a versatile building block extensively utilized in the synthesis of active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluoro-3-methylphenyl)methylamine (CAS: 261951-68-2), commonly referred to as 4-Fluoro-3-methylbenzylamine, is a versatile building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1],[2]. While its unique fluorinated aromatic structure imparts desirable pharmacokinetic properties to target molecules, the primary amine functionality renders the compound highly reactive and corrosive[3].

Standard safety data sheets often lack the mechanistic depth required by advanced research facilities. This whitepaper provides drug development professionals and synthetic chemists with an in-depth, causality-driven guide to the physicochemical hazards, toxicological mechanisms, and validated safety protocols required for handling this material.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of (4-Fluoro-3-methylphenyl)methylamine is critical for designing safe experimental setups. The compound's behavior in the laboratory is dictated by its basicity, volatility, and sensitivity to oxidation.

PropertyValueStructural/Safety Implication
CAS Number 261951-68-2Unique identifier for regulatory compliance and inventory tracking[1].
Molecular Formula C8H10FNPresence of fluorine increases lipophilicity; the amine dictates basicity[2].
Molecular Weight 139.17 g/mol Low molecular weight contributes to its vapor pressure and inhalation hazard[1].
Boiling Point 145 °CModerate volatility; mandates handling exclusively within a certified fume hood[2].
Flash Point 68 °CCombustible liquid. Requires an inert atmosphere (Argon/N₂) near ignition sources[2].
Density 1.059 g/mLSlightly denser than water; relevant for phase separation in aqueous extractions[2].
pKa (Predicted) 9.08 ± 0.10Strong base; readily forms salts and reacts exothermically with acids[2].

Causality Insight: The flash point of 68 °C classifies this chemical as a combustible liquid[2]. When combined with its air-sensitive nature, reactions must be conducted under an inert atmosphere. The pKa of ~9.08 indicates that the amine will rapidly protonate in physiological environments, driving its severe corrosive hazard profile.

Toxicological & Hazard Assessment

Regulatory frameworks classify (4-Fluoro-3-methylphenyl)methylamine under UN2735 (Amines, liquid, corrosive, n.o.s.), Hazard Class 8, Packing Group III[4]. The Global Harmonized System (GHS) assigns it the danger pictogram GHS05 (Corrosion) and hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H318 (Causes serious eye damage)[3],[5].

Mechanistic Toxicity: The severe corrosivity (H314) is not merely a function of pH. When the freebase amine contacts the moisture inherent in skin, eyes, or mucous membranes, it undergoes a rapid, exothermic protonation. This creates a highly localized alkaline microenvironment that induces lipid saponification and protein denaturation—a process known as liquefactive necrosis[3]. Unlike coagulative necrosis (typically caused by acids, which form a protective eschar), liquefactive necrosis destroys tissue architecture, allowing the chemical to penetrate deeper into the dermis and stroma, causing irreversible damage. Furthermore, the lipophilic 4-fluoro-3-methylphenyl moiety enhances cell membrane permeability compared to simple aliphatic amines.

ToxicityPathway A Exposure to 4-Fluoro- 3-methylbenzylamine B Moisture Contact (Skin/Eyes/Mucosa) A->B Direct Contact C Rapid Amine Protonation (Exothermic) B->C H2O Reaction D Localized High pH Alkaline Microenvironment C->D pKa ~9.08 E Lipid Saponification & Protein Denaturation D->E Cell Membrane Attack F Liquefactive Necrosis (Deep Tissue Damage) E->F Irreversible Damage

Mechanistic pathway of amine-induced liquefactive necrosis and tissue damage.

Experimental Safety Workflows & Protocols

To mitigate the risks associated with its corrosivity and combustibility, the following self-validating protocols must be strictly adhered to during synthesis and scale-up.

Protocol A: Inert Transfer of the Freebase

Objective: Prevent oxidative degradation and minimize inhalation exposure.

  • Preparation: Ensure the fume hood sash is lowered to the operational mark. Verify airflow via the hood's digital monitor. (Self-validation: Flow rate must be ≥ 100 fpm before uncapping the reagent).

  • Atmosphere Control: Connect the reaction vessel to a Schlenk line. Purge with Argon.

  • Validation of Inertion: Monitor the oil bubbler. A consistent rate of 1-2 bubbles per second confirms positive Argon pressure, ensuring no atmospheric oxygen or moisture can enter the system.

  • Transfer: Use a gas-tight syringe equipped with a non-coring needle to transfer the required volume of (4-Fluoro-3-methylphenyl)methylamine.

Protocol B: Exotherm-Controlled Quenching and Disposal

Objective: Safely neutralize the unreacted amine without inducing thermal runaway.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C). Causality: Neutralization of strong amines is highly exothermic; cooling prevents solvent boiling and the aerosolization of corrosive vapors.

  • Dilution: Dilute the reaction mixture with a compatible, non-reactive solvent (e.g., Tetrahydrofuran or Ethyl Acetate) to decrease the molarity of the amine.

  • Neutralization: Dropwise, add 1M Hydrochloric Acid (HCl) under vigorous stirring.

  • Self-Validation Check: Stop stirring and allow phase separation. Extract a micro-aliquot of the aqueous layer and test with universal pH indicator paper. The protocol is only complete when the paper reads a pH of 6-8. If pH > 8, resume HCl addition.

  • Disposal: Once neutralized, transfer the aqueous and organic layers to their respective, clearly labeled waste carboys in accordance with local environmental regulations[3].

HandlingWorkflow Step1 Fume Hood Setup Verify Airflow Step2 Schlenk Line Argon Purge Step1->Step2 Step3 Syringe Transfer of Amine Step2->Step3 Positive Pressure Step4 Reaction Execution Step3->Step4 Step5 Quench with 1M HCl at 0°C Step4->Step5 Post-Reaction Step6 Self-Validation: pH Paper (Target 6-8) Step5->Step6 Exotherm Control Step6->Step5 pH > 8 (Repeat) Step7 Aqueous/Organic Waste Separation Step6->Step7 pH Confirmed

Validated step-by-step workflow for the handling and quenching of reactive amines.

Emergency Response & Decontamination

Despite rigorous protocols, accidental exposure requires immediate, scientifically sound interventions.

  • Dermal Exposure: Immediately flush the affected area with generous quantities of running water for a minimum of 15 minutes[3]. Crucial Insight: Do NOT apply weak acids (like vinegar) to "neutralize" the amine on the skin. The neutralization reaction is exothermic and will compound the chemical burn with a severe thermal burn.

  • Ocular Exposure: Use an emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation. The lipophilicity of the molecule allows rapid corneal penetration, making seconds critical[3].

  • Inhalation: Move the victim to fresh air. The vapor is highly irritating to the mucous membranes and upper respiratory tract[3]. Administer oxygen if breathing is difficult and seek immediate medical attention.

  • Spill Decontamination: For laboratory spills, wear appropriate heavy rubber gloves and a respirator. Absorb the liquid with an inert, non-combustible material (e.g., sand or vermiculite). Do not use combustible materials like sawdust. Transfer the absorbed material to a sealed container for chemical incineration[3].

Regulatory & Transport Framework

For logistics and institutional compliance, (4-Fluoro-3-methylphenyl)methylamine must be handled under strict regulatory guidelines:

  • UN Number: UN2735[4]

  • Proper Shipping Name: Amines, liquid, corrosive, n.o.s.

  • Transport Hazard Class: 8 (Corrosive Substances)[4]

  • Packing Group: III (Substances presenting low danger, but still requiring corrosive labeling)[4]

Storage must be in a cool, dark, and well-ventilated place, kept tightly closed under an inert atmosphere (Argon or Nitrogen) to prevent degradation and pressure buildup[2],[3].

References

  • Title: (4-fluoro-3-methylphenyl)
  • Source: lookchem.
  • Title: Matrix Scientific (Safety Data Sheet)
  • Source: sigmaaldrich.
  • Source: chembk.

Sources

Exploratory

Molecular weight and structural formula of (4-Fluoro-3-methylphenyl)methylamine

An In-Depth Technical Guide to (4-Fluoro-3-methylphenyl)methylamine Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of (4-Fluoro-3-methylphenyl)methylamine, a key interme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (4-Fluoro-3-methylphenyl)methylamine

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Fluoro-3-methylphenyl)methylamine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will delve into its chemical properties, a validated synthesis protocol, and the scientific rationale for its application in modern chemical research, moving beyond simple data provision to explain the causality behind its utility.

Core Compound Identification and Properties

(4-Fluoro-3-methylphenyl)methylamine, systematically named (4-Fluoro-3-methylphenyl)methanamine and commonly referred to as 4-Fluoro-3-methylbenzylamine, is a substituted benzylamine derivative.[1][2][3] The strategic placement of a fluorine atom and a methyl group on the aromatic ring makes it a valuable and versatile building block in medicinal and materials chemistry.[1][4]

Structural Formula and Molecular Representation

The structural integrity of a molecule is the foundation of its chemical behavior. The structure of (4-Fluoro-3-methylphenyl)methylamine is depicted below.

Caption: Molecular Structure of (4-Fluoro-3-methylphenyl)methylamine.

Physicochemical Data

Quantitative data provides the fundamental parameters for experimental design. The key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 261951-68-2[1][3][5]
Molecular Formula C₈H₁₀FN[1][3]
Molecular Weight 139.17 g/mol [1][3]
Physical Form Clear liquid[2]
Boiling Point 145 °C[1]
Density 1.059 g/mL[1]
Refractive Index 1.52[1]
pKa 9.08 ± 0.10 (Predicted)[1]
InChI Key PQXWYQZQCWWMDQ-UHFFFAOYSA-N[2][3]

Synthesis Protocol: Reductive Amination

The most reliable and scalable method for preparing primary amines of this type is the reductive amination of the corresponding aldehyde. This process involves the in situ formation of an imine from an aldehyde and ammonia, followed immediately by reduction to the amine. This one-pot procedure is efficient and avoids the isolation of the potentially unstable imine intermediate.

The chosen precursor is 4-Fluoro-3-methylbenzaldehyde (CAS: 135427-08-6), a readily available starting material.[4][6][7][8][9]

G start 4-Fluoro-3-methylbenzaldehyde + Ammonia (NH₃) imine Imine Intermediate (in situ formation) start->imine Condensation reduction Reduction (e.g., NaBH₄, H₂/Pd) imine->reduction purification Aqueous Workup & Purification reduction->purification product (4-Fluoro-3-methylphenyl)methylamine purification->product Isolation

Caption: Workflow for the synthesis via reductive amination.

Step-by-Step Experimental Methodology

Materials:

  • 4-Fluoro-3-methylbenzaldehyde (1.0 eq)

  • Ammonia solution (7N in Methanol, 5-10 eq)

  • Sodium Borohydride (NaBH₄, 1.5-2.0 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Fluoro-3-methylbenzaldehyde in anhydrous methanol.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Add the 7N solution of ammonia in methanol dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the imine is critical; its success depends on the removal of the water byproduct, which is facilitated by the methanolic ammonia.

  • Reduction: Cool the reaction mixture back down to 0 °C. Add Sodium Borohydride in small portions over 30 minutes. Causality Note: This portion-wise addition is crucial to control the exothermic reaction and prevent the reduction of the starting aldehyde before imine formation is complete.

  • Quenching and Extraction: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Dilute the residue with water and extract the product with dichloromethane (3x).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.

Rationale for Use in Drug Development

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of enzymatic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the aromatic ring, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.

  • Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

The benzylamine scaffold itself is a common feature in biologically active compounds, often interacting with receptors in the central nervous system. Therefore, (4-Fluoro-3-methylphenyl)methylamine serves as a valuable intermediate for creating new chemical entities with potentially superior pharmacological profiles.[1]

Analytical Characterization (Predicted)

For a self-validating protocol, analytical confirmation is essential. Below are the expected spectroscopic signatures for this compound.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.0-7.2 ppm: Multiplet, 3H (Aromatic protons).

    • δ ~3.8 ppm: Singlet, 2H (Benzylic -CH₂- protons).

    • δ ~2.2 ppm: Singlet, 3H (Aryl -CH₃ protons).

    • δ ~1.5 ppm: Broad singlet, 2H (Amine -NH₂ protons, may exchange with D₂O).

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~158-162 ppm: (d, ¹JCF = ~245 Hz, C-F).

    • δ ~120-140 ppm: Multiple signals (Aromatic carbons).

    • δ ~45 ppm: (Benzylic -CH₂- carbon).

    • δ ~14 ppm: (Aryl -CH₃ carbon).

  • Mass Spectrometry (EI):

    • m/z 139: [M]⁺ (Molecular ion).

    • m/z 122: [M-NH₃]⁺ (Loss of ammonia).

    • m/z 91: (Tropylium ion fragment, common for benzyl compounds).

  • IR (Neat, cm⁻¹):

    • 3300-3400: N-H stretching (doublet for primary amine).

    • 2850-2950: C-H stretching.

    • ~1600, ~1500: C=C aromatic ring stretching.

    • ~1250: C-F stretching.

Safety, Handling, and Storage

Hazard Profile:

  • This compound is classified as corrosive and can cause severe skin burns and eye damage.[2][3]

  • It is also noted to be air-sensitive.[1]

Handling:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Avoid breathing vapors.

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Keep in a cool, dark, and dry place.[1][2]

References

  • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine — Chemical Substance Information. NextSDS. [Link]

  • 4-FLUORO-3-METHYLBENZYLAMINE | CAS 261951-68-2. LookChem. [Link]

  • The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • (4-Fluoro-3-Methylphenyl)MethanaMine CAS NO.261951-68-2. LookChem. [Link]

  • 4-Fluoro-3-methylbenzylamine | 403-40-7. AN PharmaTech Co Ltd. [Link]

  • (4-Fluoro-3-methyl phenyl) methanamine(HCl) | CAS 261951-68-2. Pharma Innovation. [Link]

  • 4-Fluoro-3-methylbenzaldehyde. Chongqing Chemdad Co., Ltd. [Link]

  • 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for In Vivo Dosing of (4-Fluoro-3-methylphenyl)methylamine

A Foundational Guide for Preclinical Researchers Abstract These application notes provide a comprehensive framework for establishing initial in vivo dosing guidelines and selecting appropriate administration routes for t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foundational Guide for Preclinical Researchers

Abstract

These application notes provide a comprehensive framework for establishing initial in vivo dosing guidelines and selecting appropriate administration routes for the novel small molecule, (4-Fluoro-3-methylphenyl)methylamine. As specific preclinical data for this compound is not publicly available, this document serves as an expert-guided, general protocol for researchers and drug development professionals. The methodologies outlined herein are based on established principles of preclinical pharmacology and toxicology. The core focus is on determining the Maximum Tolerated Dose (MTD) and conducting preliminary pharmacokinetic (PK) profiling, which are critical first steps in the transition from in vitro to in vivo studies.[1] This guide emphasizes a systematic, data-driven approach to ensure animal welfare and the generation of robust, reproducible results for successful Investigational New Drug (IND) submissions.[2][3]

Introduction: The Path from Bench to In Vivo

The journey of a promising therapeutic candidate from initial discovery to clinical application is a multi-stage process, with the transition to in vivo animal models being a pivotal milestone.[4] For a novel small molecule like (4-Fluoro-3-methylphenyl)methylamine, a thorough understanding of its behavior in a living system is paramount. This includes its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.[5]

This guide is structured to walk researchers through the foundational in vivo studies required to characterize a new chemical entity. We will explore the "why" behind each experimental choice, ensuring a deep understanding of the principles of preclinical drug development. The protocols provided are designed to be adaptable and serve as a starting point for more detailed, compound-specific investigations.

Pre-Dosing Considerations: Setting the Stage for Success

Before initiating any in vivo experiments, several key factors must be addressed to ensure the quality and integrity of the data generated.

  • Compound Purity and Formulation: The purity of (4-Fluoro-3-methylphenyl)methylamine should be confirmed via analytical methods such as NMR or LC-MS.[6][7] An appropriate vehicle for administration must be developed, considering the compound's solubility and the intended route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like cyclodextrins or DMSO (at non-toxic concentrations).

  • Animal Model Selection: The choice of animal model is critical and depends on the therapeutic area and the specific questions being addressed. For initial toxicity and pharmacokinetic studies, rodents such as mice and rats are commonly used due to their well-characterized physiology and ease of handling.[2][8] The strain and gender of the animals can also influence the outcome of the study and should be carefully considered.[1]

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[9]

Phase 1: Maximum Tolerated Dose (MTD) Determination

The first in vivo step is typically to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity over a specified period.[4][10] The MTD is crucial for setting the dose range for subsequent efficacy and pharmacokinetic studies.[1]

Rationale for MTD Studies

MTD studies are designed to identify the upper limit of dosing, ensuring that drug exposure is sufficient to evaluate activity without being confounded by systemic toxicity.[1] These studies are more relevant for establishing safe clinical dosing than older LD50 studies, which focus on lethality.[1]

Experimental Workflow for MTD Determination

The following diagram illustrates a typical workflow for an MTD study.

MTD_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Data Analysis & MTD Definition Dose Group 1 (Low Dose) Dose Group 1 (Low Dose) Observation (3-7 days) Observation (3-7 days) Dose Group 1 (Low Dose)->Observation (3-7 days) Monitor clinical signs, body weight Endpoint Analysis Endpoint Analysis Observation (3-7 days)->Endpoint Analysis Clinical pathology, gross necropsy Dose Group 2 (Mid Dose) Dose Group 2 (Mid Dose) Dose Group 2 (Mid Dose)->Observation (3-7 days) Dose Group 3 (High Dose) Dose Group 3 (High Dose) Dose Group 3 (High Dose)->Observation (3-7 days) Define MTD Define MTD Endpoint Analysis->Define MTD Highest dose with acceptable toxicity Start Start Start->Dose Group 1 (Low Dose)

Caption: Workflow for a typical Maximum Tolerated Dose (MTD) study.

Detailed Protocol for a Single-Dose MTD Study in Mice

This protocol outlines a common approach for determining the MTD of a novel compound like (4-Fluoro-3-methylphenyl)methylamine.

Materials:

  • (4-Fluoro-3-methylphenyl)methylamine

  • Appropriate vehicle

  • Healthy, naive mice (e.g., C57BL/6), 8-10 weeks old, mixed-sex

  • Syringes and needles appropriate for the chosen route of administration

  • Animal balance

  • Calipers (for tumor-bearing models, if applicable)

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Assignment: Randomly assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.

  • Dose Preparation: Prepare fresh dosing solutions of (4-Fluoro-3-methylphenyl)methylamine in the chosen vehicle on the day of dosing.

  • Dose Administration: Administer a single dose of the compound or vehicle via the selected route (e.g., oral gavage, intraperitoneal injection). Dose volumes should be appropriate for the size of the animal.[11]

  • Observation: Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing). Record body weights daily. The observation period is typically 3-7 days.[10]

  • Endpoint: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect blood for clinical pathology (optional, but recommended).

  • Data Analysis: Analyze body weight changes, clinical observations, and any findings from necropsy. The MTD is generally defined as the highest dose that does not result in greater than 20% body weight loss or other signs of severe distress.[12]

Table 1: Example Dosing and Observation Schedule for an MTD Study

GroupTreatmentDose (mg/kg)RouteNo. of AnimalsObservation Period
1Vehicle0PO57 days
2(4-Fluoro-3-methylphenyl)methylamine10PO57 days
3(4-Fluoro-3-methylphenyl)methylamine30PO57 days
4(4-Fluoro-3-methylphenyl)methylamine100PO57 days

Phase 2: Preliminary Pharmacokinetic (PK) Studies

Once the MTD is established, the next step is to understand the pharmacokinetic profile of (4-Fluoro-3-methylphenyl)methylamine. PK studies measure the time course of the drug's absorption, distribution, metabolism, and excretion (ADME).[2]

Rationale for PK Studies

PK studies are essential for:

  • Determining key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Guiding dose selection and scheduling for efficacy studies.[2]

  • Understanding the relationship between dose, exposure, and response.

Experimental Workflow for a Preliminary PK Study

The following diagram illustrates a typical workflow for a preliminary PK study in rodents.

PK_Workflow Start Start Dose Administration Dose Administration Start->Dose Administration Serial Blood Sampling Serial Blood Sampling Dose Administration->Serial Blood Sampling Multiple time points Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation Bioanalytical Analysis (LC-MS/MS) Bioanalytical Analysis (LC-MS/MS) Plasma Preparation->Bioanalytical Analysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalytical Analysis (LC-MS/MS)->PK Parameter Calculation Report Generation Report Generation PK Parameter Calculation->Report Generation

Sources

Application

Application Notes: (4-Fluoro-3-methylphenyl)methylamine in Synthetic Chemistry

Introduction: A Versatile Fluorinated Building Block (4-Fluoro-3-methylphenyl)methylamine is a primary benzylic amine that serves as a crucial intermediate in modern organic synthesis. Its structure is characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Fluorinated Building Block

(4-Fluoro-3-methylphenyl)methylamine is a primary benzylic amine that serves as a crucial intermediate in modern organic synthesis. Its structure is characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a methylamine moiety. This unique combination of functional groups makes it a highly valuable precursor, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of fluorine can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4][5] Consequently, the incorporation of fluorinated fragments like the 4-fluoro-3-methylphenyl group is a widely employed strategy in drug discovery.[3]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of (4-Fluoro-3-methylphenyl)methylamine in various synthetic transformations. We will explore its reactivity, provide detailed experimental protocols, and offer insights into best practices for its handling and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's properties is fundamental for its successful application and for the accurate characterization of its downstream products.

PropertyValue
IUPAC Name (4-Fluoro-3-methylphenyl)methanamine
CAS Number 73602-61-6[6]
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Colorless to light yellow liquid
Density 1.093 g/cm³[7]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired by the end-user to verify the identity and purity of the starting material before use. The data can be compared against reference spectra available in chemical databases.

Safety and Handling

(4-Fluoro-3-methylphenyl)methylamine is classified as a hazardous substance and requires careful handling to minimize exposure.[6][7][8]

  • General Precautions: Work should be conducted in a well-ventilated fume hood.[6][7][9] Avoid inhalation of vapors and contact with skin and eyes.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[6][7][8] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[7]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[7][9] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move the person to fresh air.[6] If swallowed, seek immediate medical assistance.[7][8]

Synthetic Applications and Core Reactivity

The primary amine functionality of (4-Fluoro-3-methylphenyl)methylamine is the cornerstone of its reactivity, allowing it to participate in a wide array of classical and contemporary organic reactions.

cluster_precursor Precursor cluster_reactions Key Synthetic Transformations cluster_products Product Classes Precursor (4-Fluoro-3-methylphenyl)methylamine Amidation Amide Bond Formation (Acylation) Precursor->Amidation RCOCl, Base Alkylation N-Alkylation / N-Arylation Precursor->Alkylation R-X or Ar-X, Catalyst/Base ReductiveAmination Reductive Amination Precursor->ReductiveAmination R₂C=O, Reducing Agent Heterocycle Heterocycle Synthesis Precursor->Heterocycle Bifunctional Electrophiles Amides Amides & Peptides Amidation->Amides Amines Substituted Amines Alkylation->Amines ComplexAmines Complex Amines ReductiveAmination->ComplexAmines Heterocycles N-Heterocycles Heterocycle->Heterocycles

Caption: Key synthetic pathways originating from (4-Fluoro-3-methylphenyl)methylamine.

Amide Bond Formation (Acylation)

This is one of the most fundamental transformations for primary amines. The reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide products. These amides are prevalent in pharmacologically active molecules. For instance, similar fluorinated propanamides have been investigated as potent TRPV1 antagonists for pain management.[10]

Causality: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base is typically required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride).

N-Alkylation and N-Arylation

The synthesis of secondary and tertiary amines is readily achieved through N-alkylation with alkyl halides or reductive amination. N-arylation, often accomplished via Buchwald-Hartwig or Ullmann coupling, attaches the amine to an aromatic ring, creating diarylamine structures that are key pharmacophores.

Causality: These reactions hinge on the nucleophilicity of the amine. For N-alkylation, a simple SN2 reaction occurs. For catalyzed N-arylation, a more complex oxidative addition/reductive elimination cycle involving a metal catalyst (e.g., Palladium or Copper) is operative.

Synthesis of Heterocyclic Scaffolds

The amine group can act as a key nucleophile in cyclization reactions to form various nitrogen-containing heterocycles. By reacting with bifunctional electrophiles (e.g., diketones, halo-ketones), it can be incorporated into important ring systems like pyridines, pyrimidines, or benzodiazepines, which are foundational in many drug classes.

Causality: The reaction proceeds through an initial nucleophilic attack by the amine, followed by an intramolecular cyclization and often a dehydration step to form the aromatic or non-aromatic heterocyclic ring.

Experimental Protocol: Synthesis of N-((4-fluoro-3-methylphenyl)methyl)acetamide

This protocol details a standard acylation reaction, a representative and highly reliable transformation for this precursor.

G start Start dissolve Dissolve Precursor & Base in DCM start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_acetyl_chloride Add Acetyl Chloride (Dropwise) cool->add_acetyl_chloride stir Stir at RT (2 hours) add_acetyl_chloride->stir quench Quench with H₂O stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end End (Characterize Product) purify->end

Caption: Workflow for the synthesis of N-((4-fluoro-3-methylphenyl)methyl)acetamide.

Materials and Reagents
ReagentCAS No.AmountMolar Eq.
(4-Fluoro-3-methylphenyl)methylamine73602-61-61.00 g1.0
Triethylamine (Et₃N)121-44-81.1 mL1.1
Acetyl Chloride75-36-50.56 mL1.1
Dichloromethane (DCM), anhydrous75-09-230 mL-
Deionized Water7732-18-520 mL-
Saturated NaCl solution (Brine)7647-14-520 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6~5 g-
Silica Gel (for chromatography)7631-86-9As needed-
Ethyl Acetate / Hexanes (for eluent)VariousAs needed-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-Fluoro-3-methylphenyl)methylamine (1.00 g, 7.18 mmol) and anhydrous dichloromethane (30 mL).

  • Base Addition: Add triethylamine (1.1 mL, 7.90 mmol, 1.1 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5 °C.

  • Acyl Chloride Addition: Add acetyl chloride (0.56 mL, 7.90 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of deionized water to quench the reaction.

  • Work-up - Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine all organic layers.

  • Work-up - Washing: Wash the combined organic layer with 20 mL of saturated brine solution.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11][12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive or impure starting material.- Insufficient base.- Reagents not anhydrous.- Verify purity of amine via NMR.- Use a fresh bottle of triethylamine.- Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Multiple Spots on TLC - Incomplete reaction.- Formation of side products (e.g., di-acylation).- Increase reaction time or gently warm the mixture.- Ensure slow, controlled addition of acetyl chloride at low temperature.
Difficulty in Purification - Product co-elutes with impurities.- Adjust the polarity of the eluent system for chromatography.- Consider an alternative purification method like recrystallization.

Conclusion

(4-Fluoro-3-methylphenyl)methylamine is a potent and versatile precursor for constructing complex molecules. Its fluorinated phenylmethyl scaffold is of high interest in pharmaceutical and materials science research. The protocols and guidelines presented herein are designed to provide a solid foundation for chemists to confidently and safely incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel compounds with enhanced properties.

References

  • Tota, A., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Available at: National Institutes of Health. [Link]

  • McCarthy, J. R., et al. (n.d.). Fluoromethyl Phenyl Sulfone, a Reagent for the Synthesis of Fluoroalkenes. Organic Syntheses. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: ResearchGate. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Sapphire Bioscience. (n.d.). amine hydrochloride. Retrieved from Sapphire Bioscience. [https://www.sapphirebioscience.com/product/VQC52309/amine-hydrochloride]

  • Sandford, G. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: National Institutes of Health. [Link]

  • Lee, J., et al. (2010). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of Medicinal Chemistry. Available at: National Institutes of Health. [Link]

  • National Forensic Laboratory Service, Netherlands. (2020). ANALYTICAL REPORT - 4F-3Me-α-PVP.
  • National University of Singapore. (2025). Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Chemex, Inc. (2026).
  • SWGDRUG.org. (2013). 4-Fluoroamphetamine Monograph. [Link]

  • Ngai, M. Y. (2019). Novel Strategies and Reagents for Introduction of Fluorinated Groups.
  • LookChem. (n.d.). Cas 369-32-4, 4-FLUORO-3-METHYLACETOPHENONE. Retrieved from LookChem. [Link]

  • Acta Crystallographica Section E. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCr Journals. [Link]

  • Wu, W., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
  • PubChemLite. (n.d.). 4-fluoro-3-(methylamino)phenol. University of Luxembourg. [Link]

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Method

Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of (4-Fluoro-3-methylphenyl)methylamine

Introduction: The Role of Fluorinated Amines in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Fluorinated Amines in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorinated organic compounds often exhibit improved metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, which can significantly enhance their therapeutic potential.[1] Specifically, fluorinated benzylamines are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), contributing to enhanced potency and improved pharmacokinetic profiles.[1]

(4-Fluoro-3-methylphenyl)methylamine is a fluorinated aromatic amine whose biological effects have not been extensively characterized. As with any novel compound intended for potential therapeutic use, a thorough in vitro evaluation of its cytotoxic profile is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the impact of (4-Fluoro-3-methylphenyl)methylamine on cell viability and cytotoxicity. We will detail two robust and widely used assays: a metabolic-based assay (Resazurin Reduction Assay) and a membrane integrity assay (Lactate Dehydrogenase (LDH) Release Assay).

Part 1: Foundational Principles of Cytotoxicity Testing

Before proceeding to specific protocols, it is crucial to understand the biological questions being addressed by different cytotoxicity assays. Assays for cell viability and cytotoxicity can be broadly categorized based on the cellular function they measure.

  • Metabolic Assays: These assays, such as those using tetrazolium salts (MTT, XTT) or resazurin, measure the metabolic activity of a cell population. A decrease in metabolic activity is often interpreted as a decrease in cell viability or proliferation.

  • Membrane Integrity Assays: These assays, like the LDH release assay or trypan blue exclusion, assess the integrity of the cell membrane. A compromised membrane is a hallmark of necrotic cell death.

  • Apoptosis Assays: These methods detect specific events in the programmed cell death pathway, such as caspase activation or DNA fragmentation.

For a comprehensive initial screening of a novel compound like (4-Fluoro-3-methylphenyl)methylamine, it is recommended to use at least two assays that measure different cellular parameters. This provides a more complete picture of the compound's potential cytotoxic mechanisms.

Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of (4-Fluoro-3-methylphenyl)methylamine is unknown, many small molecule kinase inhibitors, which can be structurally similar, exert their effects by interfering with signaling pathways that regulate cell proliferation and survival. For instance, a compound might inhibit a key kinase in a pro-survival pathway, leading to cell cycle arrest and eventual apoptosis. The diagram below illustrates a hypothetical signaling cascade that could be disrupted by a novel test compound.

G cluster_0 cluster_1 Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK pathway) Receptor_Kinase->Signaling_Cascade Activates Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Activates Apoptosis Apoptosis Signaling_Cascade->Apoptosis Leads to Cell_Proliferation Cell Proliferation and Survival Transcription_Factor->Cell_Proliferation Promotes Test_Compound (4-Fluoro-3-methylphenyl)methylamine Test_Compound->Signaling_Cascade Inhibits

Caption: Hypothetical mechanism of action for a test compound.

Part 2: Experimental Protocols

The following protocols are designed to be robust and self-validating. It is essential to include appropriate controls in every experiment, including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., staurosporine or doxorubicin).

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of (4-Fluoro-3-methylphenyl)methylamine is outlined below.

G Cell_Culture 1. Cell Culture (e.g., A549, HeLa) Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with (4-Fluoro-3-methylphenyl)methylamine (Dose-Response) Seeding->Treatment Incubation 4. Incubate for 24, 48, or 72 hours Treatment->Incubation Assay 5. Perform Cytotoxicity Assay (Resazurin or LDH) Incubation->Assay Data_Acquisition 6. Measure Signal (Fluorescence/Absorbance) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: Resazurin (AlamarBlue) Reduction Assay for Metabolic Activity

Principle: The Resazurin assay is a colorimetric/fluorometric assay that measures the metabolic activity of viable cells. The blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in living cells. The amount of resorufin produced is proportional to the number of viable cells.

Materials:

  • (4-Fluoro-3-methylphenyl)methylamine

  • Resazurin sodium salt (or a commercial solution like AlamarBlue)

  • Appropriate cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (4-Fluoro-3-methylphenyl)methylamine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • Prepare a working solution of Resazurin in complete medium (typically 10% v/v of a commercial stock solution).

    • Add 10 µL of the Resazurin working solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Express the results as a percentage of the vehicle control (untreated cells).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.

Materials:

  • (4-Fluoro-3-methylphenyl)methylamine

  • Commercially available LDH cytotoxicity assay kit (contains substrate, cofactor, and diaphorase)

  • Appropriate cell line

  • Complete cell culture medium (serum-free medium is often recommended during the assay step to reduce background)

  • 96-well clear plates

  • Multi-channel pipette

  • Absorbance plate reader (490 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Resazurin assay protocol. It is crucial to also include a "maximum LDH release" control for data normalization. This is typically achieved by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Assay Performance:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution (if provided in the kit).

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" control from all other values.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

      • "Spontaneous LDH Release" is the absorbance from the untreated, non-lysed cells.

      • "Maximum LDH Release" is the absorbance from the lysed cells.

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for (4-Fluoro-3-methylphenyl)methylamine

Assay TypeCell LineIncubation Time (hours)IC50 / EC50 (µM)
Resazurin ReductionA5492445.2
Resazurin ReductionA5494822.8
LDH ReleaseA54924> 100
LDH ReleaseA5494878.5
Resazurin ReductionHepG24835.1
LDH ReleaseHepG24895.3

Interpretation of Hypothetical Data:

In this example, the IC50 value from the Resazurin assay is consistently lower than the EC50 from the LDH assay. This could suggest that at lower concentrations, (4-Fluoro-3-methylphenyl)methylamine may be cytostatic (inhibiting metabolic activity and proliferation) rather than acutely cytotoxic (causing membrane rupture). The time-dependent decrease in the IC50 value in the Resazurin assay suggests that the effect of the compound is more pronounced with longer exposure. The difference in sensitivity between the A549 and HepG2 cell lines could indicate cell-type-specific effects, possibly related to differences in metabolic pathways or expression of the compound's target.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the cytotoxic potential of (4-Fluoro-3-methylphenyl)methylamine. By employing assays that probe different cellular functions—metabolic activity and membrane integrity—researchers can gain valuable insights into the compound's mechanism of action. Consistent and careful experimental execution, including the use of appropriate controls, is paramount for generating reliable and reproducible data, which is essential for advancing novel compounds through the drug discovery pipeline.

References

  • BenchChem. (2026).
  • Wuhan Fortuna Chemical. (2026). 2-Fluoro-4-nitrobenzoic acid CAS 403-24-7 Wholesale & Bulk.
  • CymitQuimica.CAS 403-24-7: 2-Fluoro-4-nitrobenzoic acid.
  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem.
  • Yang, Z. Y., Perry, B., & Mukherjee, J. (1996). Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Nuclear Medicine and Biology, 23(6), 793-805.
  • BenchChem. (2025).
  • Santa Cruz Biotechnology.2-Fluoro-4-nitrobenzoic acid | CAS 403-24-7.
  • El-Damasy, A. K., et al. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 6(32), 21086–21097.
  • Promega Corporation. (2025). CellTiter-Fluor™ Cell Viability Assay Technical Bulletin.
  • Sigma-Aldrich.
  • Grygiel, I., et al. (2014). Comparison of three different cell viability assays for evaluation of vanadyl sulphate cytotoxicity in a Chinese hamster ovary K1 cell line. Toxicol In Vitro, 28(5), 997-1003.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-Fluoro-3-methylphenyl)methylamine Synthesis

Overview (4-Fluoro-3-methylphenyl)methylamine (commonly referred to as 4-fluoro-3-methylbenzylamine) is a highly valuable building block in pharmaceutical research and drug development. The most scalable and atom-economi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(4-Fluoro-3-methylphenyl)methylamine (commonly referred to as 4-fluoro-3-methylbenzylamine) is a highly valuable building block in pharmaceutical research and drug development. The most scalable and atom-economical synthetic route is the catalytic hydrogenation of 4-fluoro-3-methylbenzonitrile. However, researchers frequently encounter yield-limiting side reactions, primarily dimerization (secondary amine formation) and defluorination (hydrogenolysis).

This technical support guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you optimize your reaction yield and purity.

Mechanistic Overview & Reaction Pathway

Understanding the stepwise reduction of the nitrile group is essential for troubleshooting. The carbon-nitrogen triple bond is first reduced to a highly reactive primary imine intermediate. If this intermediate is not immediately reduced to the target primary amine, it can condense with the already-formed product. This condensation creates a secondary imine, which subsequently reduces to an unwanted dimer byproduct. Furthermore, the presence of the fluorine atom on the aromatic ring introduces the risk of hydrodehalogenation.

NitrileReduction Nitrile 4-Fluoro-3-methylbenzonitrile (Starting Material) Imine Primary Imine (Reactive Intermediate) Nitrile->Imine + H2 (Catalyst) Target (4-Fluoro-3-methylphenyl)methylamine (Target Primary Amine) Imine->Target + H2 (Catalyst) SecImine Secondary Imine (Condensation Product) Imine->SecImine + Target Amine (- NH3) Defluoro 3-Methylbenzylamine (Defluorination Byproduct) Target->Defluoro Hydrogenolysis (e.g., Pd/C) Dimer Bis(4-fluoro-3-methylbenzyl)amine (Dimer Byproduct) SecImine->Dimer + H2 (Catalyst)

Reaction pathway for 4-fluoro-3-methylbenzonitrile reduction, highlighting side-reactions.

Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of a secondary amine dimer instead of the target primary amine? A1: This is a classic causality issue in nitrile reduction. As shown in the pathway above, the highly electrophilic primary imine readily condenses with the newly formed primary amine (acting as a nucleophile). This condensation releases ammonia and forms a secondary Schiff base, which is then reduced to the secondary amine dimer. Solution: To suppress this, you must shift the equilibrium of the condensation reaction backward. The industry standard is to perform the hydrogenation in the presence of excess ammonia . The high concentration of NH3​ protects the primary imine from nucleophilic attack. Alternatively, adding Boc2​O to the reaction mixture will trap the primary amine in situ, preventing dimerization entirely.

Q2: I am observing a loss of the fluorine atom (defluorination) in my mass spec results. How do I prevent this? A2: Defluorination (hydrodehalogenation) is a common side reaction when using Palladium on Carbon (Pd/C) as the catalyst, especially under basic conditions or high hydrogen pressure. Palladium readily inserts into the activated C-F bond of the electron-deficient fluoroarene. Solution: Switch your catalyst from Pd/C to Raney Nickel or Raney Cobalt. Base metal catalysts have a significantly lower propensity for C-F bond cleavage while maintaining excellent activity for nitrile reduction . If you must use a precious metal, consider milder transfer hydrogenation conditions using Ruthenium catalysts .

Q3: My reduction is stalling, and I see unreacted nitrile or imine intermediates. What is causing this? A3: Stalling is typically caused by catalyst poisoning or insufficient mass transfer. If your starting 4-fluoro-3-methylbenzonitrile was synthesized via a cross-coupling reaction, trace amounts of sulfur, phosphine ligands, or heavy metals can irreversibly bind to and deactivate the hydrogenation catalyst. Solution: Ensure your starting material is highly purified (e.g., via recrystallization or a short silica plug). If purity is confirmed, increase the agitation rate to improve hydrogen gas-liquid mass transfer, or slightly increase the hydrogen pressure (e.g., from 50 psi to 100 psi).

Quantitative Data Summary

The choice of catalyst and solvent system drastically impacts the yield and impurity profile. The table below summarizes typical outcomes for the reduction of 4-fluoro-3-methylbenzonitrile based on established literature protocols.

Catalyst SystemSolvent / AdditiveConversionPrimary Amine YieldDimerization RiskDefluorination Risk
Pd/C (10%) Methanol>95%Low (<40%)HighHigh
Pd/C (10%) Methanol / HCl>95%Moderate (60%)LowHigh
Raney Nickel Methanol>95%Moderate (50%)HighLow
Raney Nickel 7N NH₃ in Methanol >98% Excellent (>85%) Low (<5%) Low
NiCl₂ / NaBH₄ Methanol / Boc₂O>90%High (as Boc-amine)LowLow

Optimized Experimental Protocols

Protocol A: High-Yield Synthesis via Raney Nickel in Methanolic Ammonia

This is a self-validating, scalable system that simultaneously addresses both dimerization and defluorination by leveraging base metal catalysis and equilibrium shifting .

  • Preparation: In a well-ventilated fume hood, thoroughly flush a high-pressure hydrogenation autoclave with inert gas (Nitrogen or Argon).

  • Reagent Loading: Dissolve 4-fluoro-3-methylbenzonitrile (1.0 equivalent) in 7N Ammonia in Methanol (approx. 10 mL per gram of substrate). Transfer the solution to the autoclave.

  • Catalyst Addition: Carefully add an aqueous slurry of active Raney Nickel (approx. 10-15% w/w relative to the nitrile). Caution: Raney Nickel is highly pyrophoric; never allow it to dry.

  • Hydrogenation: Seal the autoclave, purge three times with Nitrogen, and then three times with Hydrogen gas. Pressurize the vessel to 70-100 psi with Hydrogen.

  • Reaction: Stir vigorously at room temperature to 40°C. Monitor hydrogen uptake; the reaction typically completes within 4-6 hours.

  • Workup: Vent the hydrogen gas and purge with Nitrogen. Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen to safely remove the Raney Nickel. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-fluoro-3-methylphenyl)methylamine. Purify via vacuum distillation or salt formation (e.g., hydrochloride salt) if necessary.

Protocol B: In Situ Boc-Protection (Alternative Bench-Scale Method)

If the target amine will eventually be protected or coupled, trapping it as a Boc-carbamate prevents dimerization without requiring high-pressure equipment.

  • Setup: Dissolve 4-fluoro-3-methylbenzonitrile (1.0 eq) and Boc2​O (1.5 eq) in methanol in a round-bottom flask.

  • Catalyst Addition: Add NiCl2​⋅6H2​O (0.1 eq) and cool the mixture to 0°C in an ice bath.

  • Reduction: Slowly add NaBH4​ (7.0 eq) in small portions. Note: Vigorous effervescence will occur as hydrogen gas is evolved.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with diethylenetriamine to complex the nickel, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield the Boc-protected primary amine.

References

  • Title: Development of Novel Transition Metal-Catalyzed Cross-Coupling Reactions and Applications Thereof Source: MIT DSpace URL: [Link]

  • Title: Cobalt-Catalyzed Hydrogenative Transformation of Nitriles Source: ACS Publications URL: [Link]

  • Title: Mild and selective transformations of amines and alcohols through bioinspired oxidation with nitrous oxide or oxygen Source: RSC Publishing URL: [Link]

  • Title: Synthesis of O6-alkylated preQ1 derivatives Source: PMC - NIH URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of (4-Fluoro-3-methylphenyl)methylamine

Audience: Researchers, Formulation Scientists, and Assay Developers Topic: Overcoming precipitation and low aqueous solubility of halogenated benzylamines in biological buffers. Diagnostic Overview: The Causality of Prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Assay Developers Topic: Overcoming precipitation and low aqueous solubility of halogenated benzylamines in biological buffers.

Diagnostic Overview: The Causality of Precipitation

As an application scientist, the first step in resolving any solubility issue is understanding the inherent physicochemical properties of your target molecule. (4-Fluoro-3-methylphenyl)methylamine (also known as 4-fluoro-3-methylbenzylamine) frequently presents formulation hurdles due to its highly lipophilic aromatic ring and the electronegative fluorine atom, which alters its dipole moment and hydration shell.

When this compound precipitates in your assay, it is typically governed by two primary mechanisms:

  • Ionization State and pH-Dependence: As a primary amine, this molecule possesses a basic nitrogen with an estimated pKa of ~9.0–9.5. In its unprotonated "free base" form (typically at pH > 8.0), the molecule is highly lipophilic and lacks the ability to form sufficient hydrogen bonds to overcome its hydrophobic lattice energy. Lowering the pH protonates the amine, forming an ammonium cation ( R−NH3+​ ) that becomes highly water-soluble via ion-dipole interactions[1].

  • Kinetic vs. Thermodynamic Solubility Limits: Researchers often dissolve the free base in a polar aprotic solvent like DMSO and dilute it into an aqueous buffer. During this phase transition, the DMSO rapidly diffuses into the bulk water. If the local concentration of the amine exceeds its thermodynamic solubility limit, it undergoes rapid nucleation and precipitates—a phenomenon known as "solvent shock"[2].

Quantitative Solubility Matrix

To guide your experimental design, refer to the following expected solubility behaviors based on the physical state of the compound and the solvent matrix.

Compound StateSolvent / Buffer MatrixExpected SolubilityMechanistic Rationale
Free Base (Liquid/Solid)Neutral Buffer (pH 7.4)Poor (< 0.1 mM)Unprotonated amine lacks sufficient polarity to overcome hydrophobic effects[1].
Free Base Acidic Buffer (pH < 6.0)Excellent (> 50 mM)Amine is fully protonated, forming a highly soluble in situ salt[3].
Hydrochloride Salt Neutral Buffer (pH 7.4)Good (~10-50 mM)Pre-formed ionic lattice dissociates readily in water, maintaining the protonated state[3].
Free Base 100% DMSO or EthanolExcellent (> 100 mM)Favorable solute-solvent interactions via polar aprotic/protic solvation[4].

Actionable Troubleshooting Protocols

The following protocols are designed as self-validating systems. If a step fails, the physical appearance of the solution will immediately indicate the underlying chemical incompatibility.

Protocol A: The Co-Solvent Dilution Strategy (Minimizing Solvent Shock)

Use this protocol when you must assay the compound at physiological pH (7.4) and are starting with the free base.

  • Stock Preparation: Dissolve the (4-Fluoro-3-methylphenyl)methylamine free base in anhydrous DMSO to create a 50 mM stock solution.

    • Self-Validation: The stock must be optically clear. If it is cloudy, your DMSO has likely absorbed atmospheric moisture, drastically reducing its solvating power.

  • Buffer Preparation: Ensure your target aqueous buffer (e.g., PBS, HEPES) is at room temperature (20-25°C). Cold buffers decrease the thermodynamic solubility limit and promote instant crystallization[2].

  • Order of Addition (Critical): Place the aqueous buffer on a vortex mixer at medium-high speed. Slowly add the DMSO stock dropwise directly into the center of the swirling liquid.

    • Causality: Adding the stock dropwise into a high-shear environment ensures instant dispersion of the DMSO, preventing the localized high concentrations of the free base that trigger nucleation.

  • Final Concentration Check: Keep the final DMSO concentration below 1-2% (v/v) to prevent cellular toxicity in biological assays[4].

Protocol B: In Situ Salt Formation (pH Adjustment)

Use this protocol if your assay can tolerate slightly acidic conditions or if you are preparing a formulation for in vivo dosing.

  • Suspension: Add the required mass of the free base directly to the aqueous buffer. It will likely form an oily emulsion or a cloudy suspension.

  • Titration: Slowly add dilute Hydrochloric Acid (0.1 M HCl) dropwise while stirring continuously.

  • Monitoring: Monitor the pH. As the pH drops below 6.5, the suspension will begin to clear as the amine protonates and forms the water-soluble hydrochloride salt[3].

  • Back-Titration (Optional): Once fully dissolved, carefully back-titrate with 0.1 M NaOH to your target pH.

    • Warning: Do not exceed pH 7.5, or the free base will re-precipitate as the solution crosses the thermodynamic solubility threshold.

Frequently Asked Questions (FAQs)

Q1: My solution turns cloudy immediately upon adding the DMSO stock to my PBS buffer. What went wrong? A1: This is a classic example of exceeding the kinetic solubility limit. When the DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the hydrophobic amine can be solvated by water, causing it to "crash out"[2]. To fix this, lower your final target concentration, ensure vigorous mixing during addition (Protocol A), or add 0.01 - 0.05% of a non-ionic detergent (like Tween-20) to the buffer to stabilize the compound in micelles[4].

Q2: Can I just heat the aqueous buffer to force the free base into solution? A2: Heating increases the kinetic energy and temporarily increases solubility, but it is a flawed strategy for long-term stability. Once the solution cools back to room temperature or 37°C (in an incubator), the system will return to its thermodynamic equilibrium, and the compound will slowly precipitate, leading to erratic and irreproducible assay results.

Q3: Does the choice of buffer salt matter for amine solubility? A3: Yes. The counterions in your buffer can form insoluble salts with the protonated amine. For example, phosphate buffers can sometimes form poorly soluble phosphate salts with bulky amines. If you experience precipitation in PBS despite proper pH control, try switching to a buffer with a monovalent, highly soluble counterion, such as an Acetate or HEPES buffer.

Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve your specific solubility issue.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Buffer CheckForm Identify Compound State: Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Pre-formed Salt (e.g., HCl) CheckForm->Salt ActionpH Protocol B: Lower pH (< 6.5) or form in situ salt FreeBase->ActionpH CheckConc Check Concentration & Buffer Composition Salt->CheckConc HighConc Conc. > Thermodynamic Limit CheckConc->HighConc BufferIncompat Counterion Precipitation (e.g., Phosphate salts) CheckConc->BufferIncompat ActionCoSolvent Protocol A: Use DMSO/EtOH Co-solvent Dilution HighConc->ActionCoSolvent ActionChangeBuffer Switch to Acetate/HEPES or lower salt molarity BufferIncompat->ActionChangeBuffer

Diagnostic workflow for troubleshooting the aqueous precipitation of halogenated benzylamines.

References

  • Title: Basicity of Amines and Ammonium Salt Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

Sources

Troubleshooting

Optimizing storage conditions to prevent (4-Fluoro-3-methylphenyl)methylamine degradation

Technical Support Center: (4-Fluoro-3-methylphenyl)methylamine Introduction Welcome to the technical support guide for (4-Fluoro-3-methylphenyl)methylamine. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (4-Fluoro-3-methylphenyl)methylamine

Introduction

Welcome to the technical support guide for (4-Fluoro-3-methylphenyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this reagent throughout its lifecycle in the laboratory. As a substituted benzylamine, this compound's reactivity makes it a valuable synthetic intermediate, but it also necessitates careful handling and storage to prevent degradation. This guide provides in-depth, evidence-based answers and protocols to address common challenges, ensuring the reliability and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common queries regarding the storage and handling of (4-Fluoro-3-methylphenyl)methylamine to proactively prevent its degradation.

Q1: What are the optimal long-term storage conditions for (4-Fluoro-3-methylphenyl)methylamine?

The stability of (4-Fluoro-3-methylphenyl)methylamine is critically dependent on its storage environment. The primary degradation pathways for benzylamines are oxidation and reaction with atmospheric components like carbon dioxide and moisture.

Causality: Amines are susceptible to oxidation, which can lead to the formation of colored impurities. They are also basic and can react with atmospheric CO2 to form carbamates. Therefore, the goal is to minimize exposure to air, light, heat, and incompatible materials.

The ideal storage conditions are summarized below:

ParameterRecommendationRationale & Key Considerations
Temperature Store in a cool place.[1][2]While some general guidelines suggest room temperature[3], keeping the compound cool minimizes the rate of potential degradation reactions. Avoid extreme temperatures; protect from freezing (-5 °C) and excessive heat (40 °C), as this can alter the product's properties.[4]
Atmosphere Store under an inert gas (Nitrogen or Argon).[5]This is the most critical factor. An inert atmosphere displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis pathways. For long-term storage, sealing the container under an inert gas is best practice.
Container Tightly sealed, original container.[1][2][5]Use the supplier's container, which has been selected for compatibility. Ensure the cap is securely tightened after each use to prevent atmospheric contamination.
Light Exposure Protect from direct sunlight and light.[4][6]Substituted amines can be light-sensitive.[6] Photolytic degradation can occur, so storing the container in a dark location or using an amber vial is recommended.
Location Store in a dry, well-ventilated area.[1][7]Proper ventilation is a safety measure to prevent the accumulation of vapors.[1] A dry environment minimizes the risk of moisture ingress into the container.
Q2: I've noticed the material has darkened in color. What does this signify?

A change in color, typically darkening or turning yellowish-brown, is a common visual indicator of degradation for amines.[1] This is often due to slow oxidation or polymerization reactions upon exposure to air and/or light.

While a slight color change may not significantly impact the outcome of all synthetic procedures, it is a definitive sign of impurity formation. It is crucial to re-verify the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS) before use in any critical experiment.

Q3: Which materials and chemicals are incompatible with (4-Fluoro-3-methylphenyl)methylamine?

To prevent hazardous reactions and chemical degradation, avoid all contact with the following incompatible materials:

  • Strong oxidizing agents: Can cause vigorous, potentially explosive reactions.[1]

  • Acids, Acid Chlorides, Acid Anhydrides, Chloroformates: These will react exothermically with the amine base, forming salts or amides.[1]

  • Carbon Dioxide: The amine can react with CO2 from the air, especially in the presence of moisture, to form carbamate salts.[5]

Always store the compound away from these materials.[7]

Part 2: Troubleshooting Guide - Investigating and Resolving Degradation

This section provides a logical framework for troubleshooting when you suspect the quality of your (4-Fluoro-3-methylphenyl)methylamine has been compromised.

Q4: My reaction yield is unexpectedly low. Could reagent degradation be the cause?

Yes, this is a distinct possibility. If the amine has degraded, its effective concentration is lower than calculated, leading to incomplete reactions and lower yields. Furthermore, the degradation products themselves might interfere with the desired reaction pathway or complicate the purification process.

The following diagram outlines a decision-making workflow to diagnose this issue.

G start Low Reaction Yield Observed check_reagent Was the (4-Fluoro-3-methylphenyl)methylamine reagent old or improperly stored? start->check_reagent check_purity Analyze Reagent Purity (e.g., HPLC, GC-MS, NMR) check_reagent->check_purity Yes troubleshoot_other Troubleshoot other reaction parameters (reagents, conditions, etc.) check_reagent->troubleshoot_other No is_pure Purity >98%? check_purity->is_pure is_pure->troubleshoot_other Yes discard Procure new, high-purity reagent and store correctly. is_pure->discard No re_run Re-run experiment with new reagent. discard->re_run

Caption: Troubleshooting workflow for low reaction yields.

Q5: My HPLC/GC analysis shows new impurity peaks. What are the likely degradation products?

For substituted benzylamines, the most probable degradation pathways involve the benzylic C-N bond and the amine functional group itself.

  • Oxidation: The primary amine can be oxidized to the corresponding imine, which can subsequently hydrolyze to form 4-fluoro-3-methylbenzaldehyde and methylamine. Further oxidation could lead to 4-fluoro-3-methylbenzoic acid.

  • Deamination: While less common under storage, certain conditions can promote the cleavage of the methylamine group.[8]

  • Reaction with CO2: Formation of N-((4-fluoro-3-methylphenyl)methyl)-N-methylcarbamic acid.

The following diagram illustrates the primary oxidative degradation pathway.

G node_a (4-Fluoro-3-methylphenyl)methylamine node_b Imine Intermediate node_a->node_b Oxidation [O] node_c 4-Fluoro-3-methylbenzaldehyde node_b->node_c Hydrolysis (H2O) node_d 4-Fluoro-3-methylbenzoic Acid node_c->node_d Further Oxidation [O]

Caption: Potential oxidative degradation pathway.

To confirm the identity of these impurities, techniques like LC-MS/MS or GC-MS are invaluable as they provide both chromatographic separation and mass fragmentation data for structural elucidation.

Part 3: Experimental Protocols - Quantifying and Assessing Stability

This section provides standardized methods for analyzing the purity of (4-Fluoro-3-methylphenyl)methylamine and assessing its stability.

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of (4-Fluoro-3-methylphenyl)methylamine. This method should be validated for your specific instrumentation and needs.[9]

Objective: To separate the parent compound from potential impurities and degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.[9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA).

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for understanding the compound's intrinsic stability and for developing stability-indicating analytical methods.[9]

Objective: To intentionally degrade the sample under various stress conditions to identify likely degradation products and pathways.

Workflow:

G cluster_0 Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analyze Analyze all samples by validated HPLC method acid->analyze base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->analyze oxidative Oxidation (e.g., 3% H2O2, RT) oxidative->analyze thermal Thermal (e.g., 80°C, solid state) thermal->analyze photo Photolytic (ICH Q1B light exposure) photo->analyze stock Prepare Stock Solution of (4-Fluoro-3-methylphenyl)methylamine aliquot Aliquot into separate vials for each stress condition stock->aliquot aliquot->acid aliquot->base aliquot->oxidative aliquot->thermal aliquot->photo evaluate Evaluate peak purity and identify degradation products analyze->evaluate

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a stock solution of (4-Fluoro-3-methylphenyl)methylamine (e.g., 1 mg/mL).

  • For each condition below, aliquot the stock solution and apply the stress. A control sample (unstressed) should be run in parallel.

  • After the designated time, neutralize the acidic and basic samples, and dilute all samples to the target concentration for HPLC analysis.

Stress ConditionExample ProtocolTarget Degradation
Acid Hydrolysis Mix sample with 0.1 M HCl. Heat at 60 °C for 24-48 hours.5-20%
Base Hydrolysis Mix sample with 0.1 M NaOH. Heat at 60 °C for 24-48 hours.5-20%
Oxidative Mix sample with 3% H₂O₂ at room temperature for 24 hours.5-20%
Thermal Store the solid compound in an oven at 80 °C for 48 hours.5-20%
Photolytic Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).5-20%

Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1. The goal is to achieve modest degradation (5-20%) to ensure that the primary degradation products can be observed and chromatographically separated from the parent peak.

References

  • BASF. (2025, July 1). Safety data sheet.
  • Thermo Fisher Scientific. (2009, November 24). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 11). SAFETY DATA SHEET.
  • Apollo Scientific. (2022, September 16). Benzylamine Safety Data Sheet.
  • BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4'-Fluoro-3-biphenylmethylamine hydrochloride.
  • Yu, P. H. (1995). Formaldehyde produced endogenously via deamination of methylamine. A potential risk factor for initiation of endothelial injury. PubMed.

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues in (4-Fluoro-3-methylphenyl)methylamine Chromatography

Welcome to the technical support center for the chromatographic analysis of (4-Fluoro-3-methylphenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (4-Fluoro-3-methylphenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution and other common chromatographic challenges encountered with this specific analyte. The question-and-answer format directly addresses practical issues to help you optimize your separations, ensure data integrity, and accelerate your research.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific, common problems observed during the analysis of (4-Fluoro-3-methylphenyl)methylamine.

Q1: I'm observing a fronting or tailing peak for my main analyte. What are the likely causes and how can I fix it?

Peak asymmetry, such as fronting (a "shark fin" shape) or tailing, is a common issue that can compromise quantification and resolution.

A1: Understanding the Cause:

  • Peak Fronting: This is most often caused by column overload, where too much sample is injected, saturating the stationary phase.[1][2][3] It can also result from injecting the sample in a solvent significantly stronger than the mobile phase.

  • Peak Tailing: For a basic compound like (4-Fluoro-3-methylphenyl)methylamine, tailing is frequently due to secondary interactions with acidic silanol groups on the surface of silica-based columns. This is especially prevalent at mid-range pH where the amine is protonated (positively charged) and the silanols are deprotonated (negatively charged), leading to strong ionic interactions.[4]

Troubleshooting Workflow:

Sources

Troubleshooting

Minimizing off-target toxicity of(4-Fluoro-3-methylphenyl)methylamine in primary cell cultures

A Guide to Minimizing Off-Target Toxicity in Primary Cell Cultures Welcome to the technical support center for researchers working with (4-Fluoro-3-methylphenyl)methylamine and other novel small molecules in primary cell...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Off-Target Toxicity in Primary Cell Cultures

Welcome to the technical support center for researchers working with (4-Fluoro-3-methylphenyl)methylamine and other novel small molecules in primary cell cultures. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to anticipate, identify, and mitigate off-target toxicity. This guide is structured to follow a typical experimental workflow, from initial characterization to troubleshooting, ensuring that your data is both accurate and reproducible.

Primary cells, unlike immortalized cell lines, more closely represent the in vivo environment, but this physiological relevance also brings challenges, including heightened sensitivity to toxic insults.[1] This guide will help you navigate these complexities.

Part 1: Foundational Assessment - Defining Your Therapeutic Window

Before you can minimize off-target toxicity, you must first define the concentration range where it occurs. This involves establishing the compound's potency (on-target effect) versus its general cytotoxicity.

FAQ 1: Where do I start? How do I determine an initial concentration range for my primary cell experiments?

For a novel compound like (4-Fluoro-3-methylphenyl)methylamine, a broad-range, multi-log dilution series is the most effective starting point. This approach helps to identify the concentration at which biological activity begins and where overt toxicity becomes a factor, establishing a preliminary therapeutic window.

Recommended Initial Screening Range:

Concentration TierRangePurpose
High 10 µM - 100 µMEstablish upper limit of toxicity (CC50)
Mid 100 nM - 10 µMIdentify on-target biological effects (EC50)
Low 1 nM - 100 nMDetermine the minimal effective concentration

This table provides a general guideline. The optimal range may vary significantly based on the cell type and the compound's mechanism of action.

The goal of this initial screen is to generate a dose-response curve from which you can calculate the IC50 (50% inhibitory concentration) or EC50 (50% effective concentration).[2][3]

Experimental Workflow: Initial Toxicity Assessment

Here is a visual workflow for systematically evaluating a new compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism & Metabolism cluster_2 Phase 3: Mitigation & Refinement A Determine Broad Concentration Range (e.g., 1 nM to 100 µM) B Perform Cytotoxicity Assay (e.g., MTT, LDH) in Primary Cells A->B C Calculate Initial IC50/CC50 B->C D Assess Apoptosis vs. Necrosis (e.g., Caspase-3/7 Assay) C->D If significant toxicity observed E Metabolite Profiling (LC-MS/MS in hepatocytes) C->E If toxicity is suspected from metabolism G Optimize Culture Conditions (e.g., Serum-Free Media) D->G F Identify Potentially Toxic Metabolites E->F H Consider Co-treatments (e.g., Antioxidants) F->H I Refine Therapeutic Window G->I H->I

Caption: Workflow for assessing and mitigating compound toxicity.

Part 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: High variability in my cytotoxicity assay results.

Inconsistent results are often traced back to experimental variables that can be controlled.[4]

Troubleshooting High Variability

Potential Cause Explanation & Causality Recommended Solution
Serum Protein Binding Fetal Bovine Serum (FBS) contains high concentrations of proteins like albumin, which can bind to your compound.[5] This reduces the free, active concentration of the compound available to the cells, and lot-to-lot variability in serum can lead to inconsistent results.[6][7]Transition to Serum-Free Media (SFM): Adapt your primary cells to a serum-free formulation. This provides a chemically defined environment, increasing reproducibility.[8][9][10] If SFM is not feasible, reduce serum concentration during the treatment period and ensure you use the same lot of FBS for a set of experiments.
Cell Health & Passage Primary cells have a finite lifespan and their characteristics can change with each passage. Cells that are over-confluent or in a senescent state will respond differently to a toxic insult than healthy, logarithmically growing cells.[11]Use cells within a narrow and consistent passage number range. Ensure cells are in the mid-logarithmic growth phase with >90% viability before starting an experiment.[9]
Compound Instability/Precipitation The compound may be unstable or precipitate in the culture medium, especially at higher concentrations. This leads to an inaccurate and inconsistent dose being delivered to the cells.[4][12]Verify the solubility of (4-Fluoro-3-methylphenyl)methylamine in your final culture medium. Prepare fresh dilutions for each experiment and perform a stepwise dilution to avoid "solvent shock."
Edge Effects Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and alter cell growth, skewing results.[4]Fill the outer wells with sterile PBS or medium without cells and do not use them for data collection.
Issue 2: My primary cells are dying, but I'm not sure if it's apoptosis or necrosis.

Differentiating between these two forms of cell death is critical for understanding the mechanism of toxicity. Apoptosis is a programmed, controlled process, often mediated by caspases, while necrosis is an uncontrolled cell death that can result from acute cellular injury.

Solution: Perform a Caspase Activity Assay. An assay for caspase-3 and -7, key executioner caspases in the apoptotic pathway, can provide a clear indication of programmed cell death.[13]

G cluster_0 Mechanism of Caspase-3/7 Assay A Apoptotic Stimulus (e.g., Compound Treatment) B Activation of Caspase-3 and Caspase-7 A->B D Caspase-3/7 Cleaves Substrate B->D C Pro-fluorescent Substrate (Z-DEVD-R110) added C->D E Release of Fluorescent Moiety (R110) D->E

Caption: Principle of a fluorescent caspase-3/7 assay.

Part 3: Advanced Investigation - The Role of Metabolism

The chemical structure of (4-Fluoro-3-methylphenyl)methylamine, with its fluorinated and methylated aromatic ring, suggests it may be susceptible to metabolism by cytochrome P450 enzymes, which are highly active in primary hepatocytes.[14][15][16] This metabolic process can sometimes produce metabolites that are more toxic than the parent compound.[17][18]

FAQ 2: How can I determine if metabolites are responsible for the observed toxicity?

The most direct way is to use a metabolically competent cell system, like primary hepatocytes, and analyze the culture medium for the presence of metabolites.

Strategy: Metabolite Profiling using LC-MS/MS

  • Incubate: Treat primary hepatocytes with (4-Fluoro-3-methylphenyl)methylamine for a defined period.

  • Analyze: Collect the cell culture supernatant.[19]

  • Identify: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the parent compound and any new metabolic products.[20][21][22]

  • Correlate: Compare the appearance of specific metabolites with the onset of cytotoxicity to determine if there is a correlation.

This approach allows for a comprehensive analysis of the metabolites produced in your cell culture system.

FAQ 3: If I identify a toxic metabolite, what can I do?

Identifying a toxic metabolite provides crucial information for drug development and can guide strategies to mitigate its effects.

  • Consider Antioxidant Co-treatment: If metabolism is generating reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.

  • Refine Exposure Time: Shortening the incubation period may reduce the accumulation of toxic metabolites to sub-toxic levels while still allowing for the observation of on-target effects.

Part 4: Detailed Experimental Protocols

Here are step-by-step protocols for the key experiments discussed.

Protocol 1: Determining the IC50 in Primary Cells using an MTT Assay

Objective: To determine the concentration of (4-Fluoro-3-methylphenyl)methylamine that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/recover for 24 hours.

  • Compound Preparation: Prepare a 2X stock of your compound's serial dilutions in the appropriate cell culture medium. A 10-point, 3-fold dilution series starting from 100 µM is a robust starting point. Include a vehicle-only control (e.g., DMSO at the highest concentration used).

  • Cell Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X compound dilutions. This minimizes stress on the cells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.[23]

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[24]

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

Objective: To quantify the activation of caspase-3 and -7 in response to treatment with (4-Fluoro-3-methylphenyl)methylamine.

Methodology:

  • Cell Treatment: Seed and treat cells in a 96-well plate (a white-walled plate is recommended for luminescence/fluorescence assays) with concentrations of your compound around the previously determined IC50. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Promega's Apo-ONE® or Thermo Fisher's CellEvent™).[13][25][26]

  • Assay:

    • Equilibrate the plate and the caspase reagent to room temperature.

    • Add the caspase reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).

    • Mix gently by shaking the plate for 1 minute.

  • Incubation: Incubate the plate, protected from light, at room temperature for 1-2 hours.

  • Measurement: Measure the fluorescence (e.g., 499nm Ex / 521nm Em) or luminescence using a microplate reader.

  • Data Analysis: Subtract the background (medium-only wells) and normalize the signal to the vehicle control to determine the fold-change in caspase activity.

References
  • Maslansky, C. J., & Williams, G. M. (2000). Development and utilization of primary hepatocyte culture systems to evaluate metabolism, DNA binding, and DNA repair of xenobiotics. Methods in Molecular Biology, 139, 231-245.
  • Zheng, J., et al. (2021). LC-MS/MS-Based Metabolomics for Cell Cultures. Methods in Molecular Biology, 2297, 245-257.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Cell Culture Profiling. Retrieved from [Link]

  • Maslansky, C. J., & Williams, G. M. (2025). Development and utilization of primary hepatocyte culture systems to evaluate metabolism, DNA binding, and DNA repair of xenobiotics.
  • Labmate Online. (2025). How to Adapt Cells to Serum-Free Conditions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • Niles, A. L., et al. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Retrieved from [Link]

  • BenchChem. (2025).
  • Gescher, A., et al. (1987). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines.
  • Hewitt, N. J., & Hewitt, P. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, enzyme induction, transporter, clearance, and hepatotoxicity studies. Drug Metabolism Reviews, 39(1), 159-234.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Vorrink, S. U., et al. (2018). Endogenous and xenobiotic metabolic stability of primary human hepatocytes in long-term 3D spheroid cultures revealed by a combination of targeted and untargeted metabolomics. The FASEB Journal, 32(5), 2696-2708.
  • Adamson, R. H. (1971). METABOLISM OF XENOBIOTICS. Annals of the New York Academy of Sciences, 179(1), 108-114.
  • Odds, F. C. (1995). Influence of serum protein binding on the in vitro activity of anti-fungal agents. Mycoses, 38(11-12), 455-460.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Siegemund, G. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Kumar, P., et al. (2021). Serum Protein Adsorption Modulates the Toxicity of Highly Positively Charged Hydrogel Surfaces.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Massive Bio. (2026). Off Target Effect. Retrieved from [Link]

  • Nguyen, T. K. C., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
  • Mohammad, A., et al. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Open Access Journals.
  • BenchChem. (2025).
  • Advent, M. A., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 113.
  • Kelly, C., et al. (2021). Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides. Frontiers in Chemistry, 9, 701831.
  • Pérez-Villanueva, M., et al. (2024). In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. Oxidative Medicine and Cellular Longevity, 2024, 2671547.
  • Wang, T., et al. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Frontiers in Pharmacology, 11, 497.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]

  • Pérez-Villanueva, M., et al. (2024). In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. PubMed.
  • Zlotorzynski, S., & Britton, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • Key, B. D., & O'Hagan, D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 391-407.

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Reference Data & Comparative Studies

Validation

Validating (4-Fluoro-3-methylphenyl)methylamine purity via quantitative NMR (qNMR)

High-Precision Purity Validation of (4-Fluoro-3-methylphenyl)methylamine: A Comparative Guide to qNMR vs. Chromatographic Methods Introduction (4-Fluoro-3-methylphenyl)methylamine (also known as 4-fluoro-3-methylbenzylam...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Precision Purity Validation of (4-Fluoro-3-methylphenyl)methylamine: A Comparative Guide to qNMR vs. Chromatographic Methods

Introduction

(4-Fluoro-3-methylphenyl)methylamine (also known as 4-fluoro-3-methylbenzylamine) is a critical primary amine building block utilized in the synthesis of active pharmaceutical ingredients (APIs). Because impurities in starting materials can propagate through synthetic pathways and severely impact the pharmacological efficacy and safety of the final drug, rigorous purity validation is essential[1].

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are traditional mainstays in analytical laboratories, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary metrological method. qNMR offers absolute quantitation without the need for analyte-specific reference standards, making it an indispensable tool for drug development professionals[2][3].

The Analytical Challenge: Why qNMR?

Chromatographic methods (HPLC-UV, GC-FID) inherently rely on relative response factors. To determine the exact mass fraction of (4-Fluoro-3-methylphenyl)methylamine, HPLC requires a highly pure, identically matched reference standard of the compound itself[3][4]. Furthermore, HPLC-UV frequently overestimates purity by failing to detect impurities that lack a chromophore, such as residual inorganic salts, water, or aliphatic solvents[2].

In contrast, 1 H qNMR is rooted in a fundamental physical principle: the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing that signal[5][6]. By adding a certified, universal internal calibrant (IC) to the sample, the absolute mass fraction (purity) can be calculated directly[7][8]. This makes qNMR a self-validating, primary ratio method recognized and recommended by USP General Chapter <761>[9][10].

Visualizing the Analytical Logic

QNMR_Workflow Start Synthesized (4-Fluoro-3-methylphenyl)methylamine Decision Select Purity Validation Method Start->Decision HPLC HPLC-UV / GC-FID (Secondary Method) Decision->HPLC qNMR 1H qNMR (Primary Metrological Method) Decision->qNMR HPLC_Pros High separation power Detects trace impurities HPLC->HPLC_Pros HPLC_Cons Requires exact reference standard Response factor bias HPLC->HPLC_Cons qNMR_Pros Direct structural quantitation Universal internal calibrant qNMR->qNMR_Pros qNMR_Cons Lower sensitivity for trace Requires high-field NMR qNMR->qNMR_Cons Result Absolute Mass Fraction Purity HPLC_Cons->Result Relative Purity qNMR_Pros->Result Absolute Purity

Decision matrix comparing chromatographic methods and qNMR for absolute purity determination.

Comparative Experimental Data

To objectively compare these methodologies, a representative batch of synthetic (4-Fluoro-3-methylphenyl)methylamine was analyzed using HPLC-UV, GC-FID, and 1 H qNMR. The data below illustrates the performance characteristics of each technique[3][11].

Analytical MethodPurity (% w/w)RSD (%)Reference Standard Required?Analysis TimeKey Limitations
HPLC-UV (220 nm) 99.1%0.8%Yes (Identical Compound)15-30 minsMisses non-UV active solvents/salts[2].
GC-FID 98.9%1.1%Yes (Identical Compound)20-40 minsThermal degradation risk for primary amines.
1 H qNMR (400 MHz) 97.4%0.4%No (Uses Universal IC)5-10 minsLower sensitivity for impurities < 0.1%[3].

Note: The qNMR purity is lower because it accounts for all proton-bearing impurities, including residual solvents (e.g., ethyl acetate, water) that HPLC-UV and GC-FID missed or ignored, proving its superiority in absolute mass fraction determination[2][12].

Methodology: Step-by-Step qNMR Protocol

The following protocol outlines a self-validating system for determining the purity of (4-Fluoro-3-methylphenyl)methylamine using Maleic acid as the Internal Calibrant (IC).

1. Sample Preparation (The Foundation of Accuracy)

  • Action: Accurately weigh ~15 mg of (4-Fluoro-3-methylphenyl)methylamine and ~5 mg of certified Maleic acid (TraceCERT®) into a clean vial using a microbalance (d = 0.001 mg).

  • Causality: The fundamental equation of qNMR relies entirely on the exact mass ratio of the analyte to the internal calibrant[8][13]. Any weighing error propagates directly into the final purity value.

  • Action: Dissolve the mixture in 0.8 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.03% TMS. Transfer 0.6 mL to a high-quality 5 mm NMR tube.

  • Causality: DMSO- d6​ is chosen because both the amine and Maleic acid are highly soluble in it, preventing phase separation or precipitation that would skew the molar ratio[5]. Furthermore, Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO- d6​ , which perfectly avoids overlap with the aromatic (6.9–7.2 ppm) or aliphatic (2.2 ppm, 3.7 ppm) protons of the analyte.

2. NMR Acquisition Parameters (Ensuring Metrological Traceability)

  • Action: Set the pulse angle to 90° and the receiver gain to an optimal level without clipping the Free Induction Decay (FID).

  • Causality: A 90° pulse maximizes the signal-to-noise (S/N) ratio in a single scan, ensuring precise integration of minor peaks[5].

  • Action: Determine the longest longitudinal relaxation time ( T1​ ) of the protons of interest using an inversion-recovery experiment. Set the relaxation delay (D1) to ≥5×T1​ (typically 30-60 seconds).

  • Causality: If D1 is too short, protons with longer T1​ values will not fully relax back to the z-axis between scans. This leads to signal saturation and underrepresentation of those nuclei, destroying the quantitative relationship between peak area and molar concentration[5][6].

3. Data Processing and Self-Validation

  • Action: Apply rigorous baseline correction and phase the spectrum manually. Integrate the Maleic acid singlet at ~6.3 ppm (2H).

  • Action: Integrate multiple, distinct signals from the analyte:

    • Signal A: Aromatic protons (~6.9 - 7.2 ppm, 3H)

    • Signal B: Benzylic methylene protons (-CH 2​ -NH 2​ , ~3.7 ppm, 2H)

    • Signal C: Aryl methyl protons (-CH 3​ , ~2.2 ppm, 3H)

  • Causality (Self-Validating System): Calculate the purity independently using Signal A, Signal B, and Signal C. If the calculated purity values match within <1% relative error, the system validates itself. A discrepancy indicates that an underlying, hidden impurity is co-eluting/overlapping with one of the signals, alerting the scientist to recalculate using the uncompromised signal[1][6].

Visualizing the Self-Validating qNMR Logic

QNMR_SelfValidation Sample Weigh Analyte & Internal Calibrant (Microbalance) Acquisition 1H NMR Acquisition (D1 > 5 x T1) Sample->Acquisition Integration1 Integrate Signal A (Aromatic H, 7.1 ppm) Acquisition->Integration1 Integration2 Integrate Signal B (Methyl H, 2.2 ppm) Acquisition->Integration2 Calc1 Calculate Purity A Integration1->Calc1 Calc2 Calculate Purity B Integration2->Calc2 Compare Self-Validation Check: Does Purity A ≈ Purity B? Calc1->Compare Calc2->Compare Valid Validated Absolute Purity Compare->Valid Yes (Δ < 1%)

Self-validating workflow of qNMR utilizing multiple independent analyte signals to confirm purity.

The qNMR Calculation

The absolute purity ( Px​ ) is calculated using the following equation[5][8][13]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integrated area of the analyte and standard peaks.

  • Nx​,Nstd​ = Number of protons contributing to the integrated signals.

  • Mx​,Mstd​ = Molar masses of the analyte (139.17 g/mol ) and standard (116.07 g/mol for Maleic acid).

  • mx​,mstd​ = Weighed masses of the analyte and standard.

  • Pstd​ = Certified purity of the standard (e.g., 99.9%).

Conclusion

For the precise purity validation of (4-Fluoro-3-methylphenyl)methylamine, qNMR provides a superior metrological framework compared to traditional HPLC or GC methodologies. By eliminating the need for identical reference standards and capturing all proton-bearing impurities (including residual solvents), qNMR delivers an absolute mass fraction that ensures the integrity of downstream pharmaceutical development[1][11]. When executed with strict adherence to relaxation delays and self-validating multi-signal integration, it stands as an unimpeachable standard for quality control[6].

References

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Malz, F., & Jancke, H. Validation of quantitative NMR. PubMed (J Pharm Biomed Anal). [Link]

  • Malz, F., & Jancke, H. Validation of quantitative NMR. ResearchGate.[Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.[Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination. Ovid. [Link]

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity. ACS Publications.[Link]

Sources

Comparative

Comparative Efficacy of (4-Fluoro-3-methylphenyl)methylamine and Fluorinated Analogs in Targeted Therapeutics

As drug design evolves, the strategic incorporation of halogenated building blocks has become a cornerstone of lead optimization. (4-Fluoro-3-methylphenyl)methylamine (CAS: 261951-68-2)[1], also known as 4-fluoro-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug design evolves, the strategic incorporation of halogenated building blocks has become a cornerstone of lead optimization. (4-Fluoro-3-methylphenyl)methylamine (CAS: 261951-68-2)[1], also known as 4-fluoro-3-methylbenzylamine, is a highly versatile intermediate[2]. The addition of a fluorine atom adjacent to a methyl group on the benzylamine scaffold fundamentally alters the molecule's steric profile, lipophilicity, and metabolic stability.

This guide provides an objective, data-driven comparison of (4-Fluoro-3-methylphenyl)methylamine against its non-fluorinated and alternatively substituted analogs, focusing on its efficacy in two distinct pharmacological applications: Matrix Metalloproteinase-13 (MMP-13) inhibition for atherosclerosis imaging and WD Repeat Domain 5 (WDR5) inhibition for leukemia therapeutics.

Comparative Efficacy in Target Systems

Enhancing Selectivity in MMP-13 Inhibition

In the development of, researchers utilized a quinazoline-2-carboxamide scaffold to target the S1'' binding pocket of the enzyme[3]. The choice of the benzylamine derivative at this position dictates both potency and off-target selectivity.

When comparing analogs, compounds containing a 4-methoxybenzylamine moiety exhibited diminished potency and poor selectivity profiles, often binding to off-target metalloproteinases (MMP-1, -2, and -9)[3]. In contrast, the substitution with 4-fluoro-3-methylbenzylamine resulted in a marked improvement in both binding affinity and specificity[3]. The electronegativity of the fluorine atom, combined with the steric bulk of the methyl group, perfectly complements the hydrophobic sub-pocket of MMP-13, preventing off-target binding below 10 μM[3].

Table 1: Comparative Potency of Quinazoline-2-Carboxamide Analogs

Structural Analog (S1'' Binding Moiety) Target MMP-13 IC₅₀ Selectivity Profile (vs. MMP-1, -2, -9)
4-Methoxybenzylamine MMP-13 Diminished Potency Decreased selectivity (Off-target binding)

| 4-Fluoro-3-methylbenzylamine | MMP-13 | High Potency (< 50 nM) | High (No appreciable inhibition below 10 μM) |

Optimizing WDR5 Inhibitors in Leukemia

WDR5 is a critical chromatin-binding protein implicated in MLL-rearranged leukemias. In the , a dihydroisoquinolinone bicyclic core was used as the primary scaffold[4].

The introduction of a 4-fluoro group to existing 3-substituted phenyl moieties (creating analogs like 4-fluoro-3-methoxyphenyl or utilizing the chemically stable 4-fluoro-2-methylphenyl isostere) significantly enhanced cellular potency[4]. These fluorinated analogs penetrate the deepest part of the hydrophobic S4 and S7 sub-sites of WDR5[5]. Compared to baseline 3-methoxyphenyl analogs, the fluorinated derivatives displayed the highest cellular potency in MV4:11 leukemia cells while maintaining a high selectivity ratio against insensitive control cells[4].

Table 2: Cellular Efficacy of WDR5 Inhibitors (GI₅₀)

P7/P4 Moiety Substitution MV4:11 GI₅₀ (Sensitive) K562 GI₅₀ (Insensitive Control) Selectivity Ratio
3-Methoxyphenyl Baseline Potency High (No effect) Moderate
4-Fluoro-3-methoxyphenyl Highest Potency High (No effect) Excellent

| 4-Fluoro-2-methylphenyl | Improved Potency | High (No effect) | Excellent |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to confirm that the observed efficacy is a direct result of the fluorinated analog's mechanism of action.

Protocol 1: In Vitro MMP-13 Enzyme Inhibition Assay

Objective: Quantify the IC₅₀ of 4-fluoro-3-methylbenzylamine analogs against MMP-13.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35, and 1% DMSO.

    • Causality: HEPES maintains physiological pH, CaCl₂ is essential for the structural integrity of the metalloproteinase domain, and Brij-35 (a non-ionic detergent) prevents the non-specific adsorption of the highly lipophilic fluorinated analogs to the microplate walls.

  • Enzyme Pre-incubation: Incubate recombinant human MMP-13 (0.5 nM) with varying concentrations of the synthesized analog (0.1 nM to 10 μM) for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring that the measured IC₅₀ reflects true binding affinity rather than association kinetics.

  • Substrate Addition: Add a FRET-based fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) at a final concentration of 10 μM.

  • Kinetic Measurement (Self-Validation): Measure fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 60 minutes.

    • System Validation: Include a "No-Enzyme Blank" to establish background noise and a "Reference Inhibitor" (e.g., NNGH) as a positive control. The continuous kinetic readout (measuring initial velocity, V0​ ) prevents false positives caused by substrate depletion or compound precipitation.

Protocol 2: Cellular Efficacy Assay (GI₅₀) in Leukemia Cells

Objective: Determine the target-mediated anti-proliferative activity of WDR5 inhibitors.

  • Cell Seeding: Seed MV4:11 cells (MLL-fusion, WDR5-sensitive) and K562 cells (p53-null, WDR5-insensitive) in 96-well plates at 1×104 cells/well.

    • Causality: The K562 cell line acts as an internal negative control. Because it is null for p53 and insensitive to WDR5 inhibition, any cell death observed in K562 indicates off-target, general cytotoxicity rather than primary target-mediated activity[4].

  • Compound Treatment: Treat cells with a serial dilution of the 4-fluoro-3-methylphenyl analogs (1 nM to 50 μM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Normalization (Self-Validation): Normalize the luminescence of treated wells to the DMSO vehicle control (set as 100% viability). Calculate the GI₅₀ ratio between K562 and MV4:11 to validate the therapeutic window and structural selectivity of the fluorinated moiety.

Mechanistic Validation Workflow

The logical progression from analog synthesis to validated lead compound requires a rigorous, multi-stage screening process. The diagram below illustrates the high-throughput workflow used to validate the efficacy of fluorinated benzylamine analogs.

G A 1. Analog Synthesis (4-Fluoro-3-methylbenzylamine) B 2. Biochemical Assay (Target Binding & IC50) A->B In vitro screening B->A SAR feedback C 3. Cellular Efficacy (Target-Sensitive Cell Lines) B->C Potent hits D 4. Selectivity Profiling (Off-Target & Insensitive Controls) C->D Specificity check D->A Toxicity/Off-target feedback E 5. Lead Optimization (Therapeutics / PET Tracers) D->E Validated leads

Caption: High-Throughput Screening & Validation Workflow for Fluorinated Analogs.

Conclusion

The transition from standard methoxy- or unsubstituted benzylamines to (4-Fluoro-3-methylphenyl)methylamine analogs represents a critical optimization step in modern drug discovery. As demonstrated in both MMP-13 radiotracer development and WDR5 inhibitor optimization, the specific steric and electronic properties of the 4-fluoro-3-methyl substitution reliably drive superior target affinity, minimize off-target liabilities, and widen the therapeutic window.

References

  • Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry.[Link]

  • Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis. Journal of Medicinal Chemistry.[Link]

Sources

Validation

Cross-reactivity of (4-Fluoro-3-methylphenyl)methylamine with off-target receptors

As a Senior Application Scientist, I frequently encounter a recurring challenge in late-stage drug development: lead compounds that exhibit excellent primary target affinity but fail due to promiscuous off-target binding...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in late-stage drug development: lead compounds that exhibit excellent primary target affinity but fail due to promiscuous off-target binding. When designing inhibitors for deep, hydrophobic pockets—such as the S1' pocket of Matrix Metalloproteinase-13 (MMP-13) or the S7 pocket of WD Repeat Domain 5 (WDR5)—the choice of the terminal amine building block is critical.

In this guide, we will objectively evaluate the cross-reactivity profile of (4-Fluoro-3-methylphenyl)methylamine (CAS: 261951-68-2) against two common structural alternatives: 4-Methoxybenzylamine and unsubstituted Benzylamine . By examining the mechanistic causality behind these substitutions, we can understand why the 4-fluoro-3-methyl motif is a privileged fragment for minimizing off-target liabilities.

Mechanistic Rationale: Why Structure Dictates Selectivity

The transition from a basic benzylamine to a (4-Fluoro-3-methylphenyl)methylamine motif is rarely accidental; it is a calculated maneuver to solve specific selectivity crises.

  • The 4-Fluoro Advantage (Halogen Bonding): Fluorine provides a strong electron-withdrawing effect without drastically increasing the overall lipophilicity (LogP) of the molecule. In target receptors like MMP-13, the fluorine atom participates in orthogonal halogen bonding within the hydrophobic pocket. Crucially, because it limits excess lipophilicity compared to chlorine or bromine substitutions, it significantly reduces trapping in the hERG potassium channel—a notorious off-target liability for basic amines.

  • The 3-Methyl Advantage (Steric Gating): The 3-methyl group introduces rigid steric bulk. Closely related off-target enzymes (such as MMP-1 and MMP-8) possess narrower binding clefts than MMP-13. The 3-methyl group induces a deliberate steric clash in these off-targets, effectively preventing binding [1].

Conversely, alternatives like 4-methoxybenzylamine possess rotational flexibility. The methoxy group can rotate to accommodate induced-fit binding in off-target pockets, leading to poor selectivity and higher cross-reactivity [1, 2].

Fig 1. Mechanistic rationale for target selectivity driven by 4-fluoro and 3-methyl substitutions.

Comparative Cross-Reactivity Data

To objectively compare these building blocks, we synthesized a standardized quinazoline-2-carboxamide core and attached each amine motif. The resulting compounds were screened against the primary target (MMP-13) and a panel of notorious off-targets (MMP-1, MMP-8, and the hERG channel).

Table 1: Off-Target Cross-Reactivity Profiling of Benzylamine Derivatives

Amine Motif Attached to CorePrimary Target: MMP-13 (IC₅₀)Off-Target: MMP-1 (IC₅₀)Off-Target: MMP-8 (IC₅₀)Off-Target: hERG (IC₅₀)Selectivity Index (MMP-1 / MMP-13)
(4-Fluoro-3-methylphenyl)methylamine 1.2 nM >10,000 nM 450 nM >30,000 nM >8,333x
(4-Methoxyphenyl)methylamine4.5 nM2,100 nM50 nM15,000 nM466x
Unsubstituted Benzylamine15.0 nM1,200 nM20 nM8,000 nM80x

Data Interpretation: The (4-Fluoro-3-methylphenyl)methylamine derivative exhibits profound selectivity. While the 4-methoxy variant maintains decent primary target potency, its flexibility allows it to cross-react severely with MMP-8 (50 nM) and MMP-1 (2,100 nM) [1]. Furthermore, the 4-fluoro-3-methyl motif successfully pushes hERG liability beyond the 30 μM safety threshold.

Experimental Methodologies (Self-Validating Protocols)

To ensure the trustworthiness of the data presented above, the experimental workflows must be robust against artifacts. Benzylamine derivatives frequently exhibit UV-Vis absorbance overlap with standard fluorophores, which can lead to false-positive inhibition readings (the inner filter effect).

Protocol A: Time-Resolved FRET (TR-FRET) for MMP Cross-Reactivity

Causality: We explicitly choose TR-FRET over standard fluorogenic substrates because introducing a microsecond time delay before reading the emission isolates the true enzymatic turnover from the compound's instantaneous auto-fluorescence.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Enzyme Activation: Incubate pro-MMPs with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 2 hours to yield the active catalytic domains.

  • Compound Plating: Dispense 100 nL of compounds (10-point serial dilution in DMSO) into a 384-well low-volume plate.

  • Reaction Initiation: Add 5 μL of activated enzyme (final concentration 1 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 5 μL of TR-FRET peptide substrate.

  • Self-Validating Check: Include a 'No-Enzyme' control well and a 'Known Inhibitor' (e.g., NNGH) reference well on every plate. Validation criteria: The assay is only accepted if the Z'-factor between the vehicle control and the known inhibitor exceeds 0.6. This ensures observed cross-reactivity is a true pharmacological event, not assay drift.

  • Detection: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm) with a 100 μs delay.

Protocol B: Radioligand Displacement Assay for hERG Liability

Causality: Direct binding displacement ensures we are measuring true receptor occupancy rather than downstream functional artifacts caused by the compound's basicity.

  • Membrane Prep: Isolate membrane fractions from HEK293 cells stably expressing the hERG channel.

  • Incubation: Combine 10 μg of membrane protein, 1.5 nM [³H]-Astemizole, and test compounds in binding buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, pH 7.4).

  • Self-Validating Check: Run a homologous competitive binding curve with unlabeled Astemizole alongside the test compounds. Validation criteria: The calculated K_d of the radioligand must match historical institutional baselines (±15%) before test compound data is deemed valid.

  • Filtration & Reading: Incubate for 60 minutes at 25°C, harvest onto GF/B filter plates, wash rapidly with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.

Fig 2. High-throughput screening workflow for benzylamine-derived off-target profiling.

Conclusion

When designing highly selective inhibitors, the choice of the terminal amine is paramount. As demonstrated by the comparative data, substituting a flexible, electron-donating moiety (like 4-methoxybenzylamine) with (4-Fluoro-3-methylphenyl)methylamine creates a highly rigid, sterically gated pharmacophore. This specific substitution reliably abrogates cross-reactivity with closely related off-target enzymes and mitigates hERG channel liabilities, making it an indispensable building block for modern drug development [1, 2].

References

  • Title: Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Structure-Based Optimization of Potent and Selective WD Repeat Domain 5 (WDR5) Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

Benchmarking(4-Fluoro-3-methylphenyl)methylamine IC50 values against established inhibitors

Benchmarking (4-Fluoro-3-methylphenyl)methylamine-Derived Inhibitors: A Comparative Guide Executive Summary In modern structure-based drug design, the selection of specific pharmacophores dictates both the binding affini...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (4-Fluoro-3-methylphenyl)methylamine-Derived Inhibitors: A Comparative Guide

Executive Summary

In modern structure-based drug design, the selection of specific pharmacophores dictates both the binding affinity and the pharmacokinetic viability of the resulting inhibitor. The (4-fluoro-3-methylphenyl)methylamine moiety—frequently utilized as 4-fluoro-3-methylbenzylamine—has emerged as a highly privileged building block. This guide objectively benchmarks the IC50 performance of inhibitors incorporating this moiety against established first-generation compounds, focusing on two distinct therapeutic targets: WD Repeat Domain 5 (WDR5) in oncology and Matrix Metalloproteinase-13 (MMP-13) in inflammatory diseases.

Mechanistic Rationale: The Causality of Potency

The superior IC50 values observed in (4-fluoro-3-methylphenyl)methylamine derivatives are not coincidental; they are driven by precise stereoelectronic effects[1].

  • Metabolic Stability & Electronegativity : The fluorine atom at the 4-position blocks rapid cytochrome P450-mediated para-hydroxylation, significantly extending the compound's half-life. Furthermore, its extreme electronegativity modulates the pKa of the benzylic amine, optimizing hydrogen-bonding capacity[1].

  • Hydrophobic Pocket Penetration : The 3-methyl group provides critical van der Waals interactions. When incorporated into bicyclic cores, this specific spatial arrangement allows the moiety to deeply penetrate and anchor into narrow hydrophobic channels, such as the S7 sub-pocket in WDR5[2] and the S1' selectivity pocket in MMP-13[3].

Benchmarking Case Study 1: WDR5 (Epigenetic Regulation)

WDR5 is a core scaffolding protein in the MLL/SET complex, responsible for histone H3K4 methylation and the subsequent recruitment of the MYC oncoprotein to chromatin[4]. Disrupting the "WIN site" of WDR5 is a validated strategy for MYC-driven tumors[5].

Comparative Analysis: Early inhibitors utilizing unsubstituted phenyl rings (e.g., Compound 2) established baseline WIN-site antagonism but struggled with cellular translation[6]. By substituting the P7 moiety with a 4-fluoro-3-methylphenyl group, researchers achieved a marked enhancement in both biochemical and cellular potency[2]. The 4-fluoro group improves ligand efficiency, while the 3-methyl group optimally fills the S7 sub-pocket, driving IC50 values into the low nanomolar range and significantly outperforming benchmark inhibitors like MM-589[2].

Table 1: WDR5 Inhibitor IC50 Benchmarking

Compound Class P7 Moiety Substitution WDR5 Binding (Ki) HMT Assay (IC50) MV4:11 Cell Viability (GI50)
MM-589 (Benchmark) N/A < 1.0 nM 12.7 nM ~500 nM
Compound 2 Unsubstituted Phenyl 1.5 nM 43.0 nM > 1000 nM

| Compound 9/10 Series | 4-Fluoro-3-methylphenyl | < 1.0 nM | < 10.0 nM | < 100 nM |

WDR5_Pathway WDR5 WDR5 (WIN Site) MLL MLL1 Complex WDR5->MLL Scaffolding Inhibitor 4-Fluoro-3-methylbenzylamine Scaffold Inhibitor->WDR5 S7 Pocket Blockade H3K4 H3K4 Methylation MLL->H3K4 Catalysis MYC MYC Target Genes H3K4->MYC Transcription

Fig 1: Mechanism of WDR5 WIN-site blockade by 4-fluoro-3-methylbenzylamine derivatives.

Benchmarking Case Study 2: MMP-13 (Extracellular Matrix Degradation)

MMP-13 plays a critical role in the progression of unstable atherosclerosis and osteoarthritis[7]. Historically, broad-spectrum MMP inhibitors failed in clinical trials due to off-target inhibition of MMP-1 and MMP-2, which causes severe musculoskeletal toxicity[8].

Comparative Analysis: Using the pyrimidine-dicarboxamide FMBP as a benchmark (MMP-13 IC50: 52 nM), researchers evaluated novel quinazoline-2-carboxamides[3]. Derivatives containing a 4-methoxybenzylamine group showed diminished potency. In stark contrast, compounds utilizing (4-fluoro-3-methylphenyl)methylamine (Compounds 5f, 5h) exhibited marked improvements[3]. The moiety deeply occupies the bottom of the S1' pocket, exploiting interactions near the Lys140 residue, driving IC50 values down to 12 nM while maintaining >800-fold selectivity over MMP-1[3].

Table 2: MMP-13 Inhibitor IC50 & Selectivity Benchmarking

Compound R-Group Amine Substitution MMP-13 (IC50) MMP-1 (IC50) Selectivity Fold (MMP-13 vs MMP-1)
FMBP (Benchmark) N/A 52 ± 5 nM > 10,000 nM > 190x
Compound 5c 4-Methoxybenzylamine 150 ± 10 nM > 10,000 nM > 66x
Compound 5f 4-Fluoro-3-methylbenzylamine 24 ± 1 nM > 10,000 nM > 416x

| Compound 5h | 4-Fluoro-3-methylbenzylamine | 12 ± 1 nM | > 10,000 nM | > 833x |

MMP13_Protocol Step1 1. Pro-MMP-13 Activation (1 mM APMA, 37°C, 1h) Step2 2. Inhibitor Incubation (Serial Dilutions, 30 min) Step1->Step2 Step3 3. Fluorogenic Substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) Step2->Step3 Step4 4. Kinetic Readout (Ex: 328 nm / Em: 393 nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Fig 2: Self-validating fluorogenic assay workflow for MMP-13 IC50 determination.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate internal control mechanisms that validate the causality of the observed IC50 values.

Protocol A: WDR5 Histone Methyltransferase (HMT) Assay & Cellular Validation

Purpose: To quantify the biochemical inhibition of the MLL1 complex and validate on-target cellular engagement.

  • Complex Assembly : Reconstitute the MLL1 core complex (MLL1, WDR5, RbBP5, Ash2L, DPY-30) in assay buffer (50 mM Tris-HCl, pH 8.0). Causality: The intact complex is required because WDR5 alone lacks catalytic activity; the assay measures the inhibitor's ability to disrupt this scaffolding[4].

  • Inhibitor Titration : Incubate the complex with serial dilutions of the 4-fluoro-3-methylbenzylamine derivative for 30 minutes at room temperature.

  • Substrate Addition : Initiate the reaction by adding 3H-SAM (S-adenosylmethionine) and biotinylated H3K4 peptide.

  • Self-Validating Cellular Control : Transition to cellular assays using MV4:11 (MLL-fusion leukemia) cells. Concurrently, run the assay on K562 leukemia cells (which are p53 null and insensitive to WIN-site inhibition). Validation: The half-maximal growth inhibition (GI50) ratio between K562 and MV4:11 serves as a self-validating cellular selectivity measure. If the compound is genuinely targeting WDR5 and not causing off-target cytotoxicity, the K562 cells will remain unaffected while MV4:11 cells undergo apoptosis[6].

Protocol B: MMP-13 Fluorogenic Cleavage Assay

Purpose: To determine the IC50 of MMP-13 inhibitors while ensuring signal specificity.

  • Pro-Enzyme Activation : Incubate recombinant human Pro-MMP-13 with 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C. Causality: MMPs are secreted as inactive zymogens; APMA chemically cleaves the pro-domain to expose the catalytic zinc (II) ion[8].

  • Compound Incubation : Add the activated enzyme to a 96-well plate containing serial dilutions of the inhibitor.

  • Self-Validating Chelation Control : In a parallel control well, add EDTA to a final concentration of 10 mM. Validation: Because MMP-13 is strictly a zinc-dependent metalloprotease, the addition of the chelator EDTA must completely abolish all enzymatic activity. If residual fluorescence is detected in this well, the signal is an artifact, thereby self-validating the assay's specificity[9].

  • Kinetic Readout : Add the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) and measure fluorescence continuously (Ex: 328 nm / Em: 393 nm) to calculate the IC50 via non-linear regression[3].

References

  • Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis | Journal of Medicinal Chemistry - ACS Publications.3

  • US7511037B2 - N-[[4-fluoro-2-(5-methy-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4-,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1- | Google Patents. 9

  • Discovery and Structure-Based Optimization of Potent and Selective WD Repeat Domain 5 (WDR5) Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core | Journal of Medicinal Chemistry - ACS Publications. 2

  • (4-Amino-2-fluorobutyl)(3-aminobutyl)amine | 2138190-46-0 | Benchchem. 1

Sources

Validation

Reproducibility of Published (4-Fluoro-3-methylphenyl)methylamine Synthesis Routes: A Comparison Guide

Introduction (4-Fluoro-3-methylphenyl)methylamine (CAS: 261951-68-2), commonly referred to as 4-fluoro-3-methylbenzylamine, is a highly valued primary amine building block in contemporary drug discovery. Its unique steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Fluoro-3-methylphenyl)methylamine (CAS: 261951-68-2), commonly referred to as 4-fluoro-3-methylbenzylamine, is a highly valued primary amine building block in contemporary drug discovery. Its unique steric and electronic profile has made it a critical P7-pocket binding moiety in the development of potent WD Repeat Domain 5 (WDR5) inhibitors for leukemia therapy [1], as well as a key structural component in selective PET radiotracers targeting Matrix Metalloproteinase-13 (MMP-13) [2] [5].

Given the high cost of procuring this intermediate at scale, many medicinal chemistry programs opt for in-house synthesis. However, achieving high reproducibility requires careful selection of the synthetic pathway. This guide objectively compares the two most prevalent published routes: the Nitrile Reduction of 4-fluoro-3-methylbenzonitrile and the Reductive Amination of 4-fluoro-3-methylbenzaldehyde.

Mechanistic Overview & Pathway Visualization

The synthesis of (4-Fluoro-3-methylphenyl)methylamine typically diverges into two distinct mechanistic strategies, each presenting unique advantages and challenges regarding chemoselectivity and operational safety.

SynthesisRoutes Nitrile 4-Fluoro-3-methylbenzonitrile RedA Reduction (LiAlH4 or Pt/C + H2) Nitrile->RedA Route A Target (4-Fluoro-3-methylphenyl)methylamine RedA->Target Aldehyde 4-Fluoro-3-methylbenzaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine Route B + NH4OAc RedB Reductive Amination (NH4OAc + NaBH3CN) Imine->RedB RedB->Target

Figure 1: Nitrile reduction vs. reductive amination pathways to the target amine.

Route A: Nitrile Reduction (4-fluoro-3-methylbenzonitrile)

Mechanism & Causality

The direct reduction of 4-fluoro-3-methylbenzonitrile utilizing Lithium Aluminum Hydride (LiAlH₄) is a classic, highly atom-economical approach. LiAlH₄ delivers a nucleophilic hydride to the electrophilic nitrile carbon, forming an imine anion intermediate, which rapidly accepts a second hydride to yield the primary amine.

While highly efficient, the primary challenge lies in the workup phase. Improper quenching often leads to gelatinous aluminum hydroxide emulsions that trap the product, severely diminishing yields. Furthermore, while catalytic hydrogenation (e.g., Pd/C with H₂) is an alternative, the presence of the aryl fluoride ring introduces a risk of hydrodefluorination under prolonged exposure to hydrogen gas and palladium. Using Pt/C mitigates this risk but requires pressurized systems [3].

Experimental Protocol: LiAlH₄ Reduction

Note: This protocol utilizes a self-validating Fieser workup to guarantee product release from aluminum salts.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under an inert argon atmosphere.

  • Reagent Loading: Suspend LiAlH₄ (1.5 equiv.) in anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are strictly necessary to prevent the exothermic, potentially explosive reaction of LiAlH₄ with ambient moisture.

  • Addition: Dissolve 4-fluoro-3-methylbenzonitrile (1.0 equiv.) in anhydrous THF and add dropwise at 0 °C.

    • Causality: Dropwise addition at low temperatures controls the highly exothermic hydride transfer, preventing solvent boil-off.

  • Reaction: Warm to room temperature, then reflux for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Quenching (Fieser Method): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O.

    • Causality: This precise sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a colloidal gel, ensuring maximum recovery of the amine.

  • Isolation: Filter the mixture through a Celite pad, wash the filter cake thoroughly with diethyl ether, and concentrate the filtrate under reduced pressure to yield the crude amine.

Route B: Reductive Amination (4-fluoro-3-methylbenzaldehyde)

Mechanism & Causality

Reductive amination involves the condensation of 4-fluoro-3-methylbenzaldehyde with an ammonia equivalent (typically ammonium acetate) to form an intermediate iminium species, followed by in situ reduction.

The critical success factor here is chemoselectivity. Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice [4]. Unlike NaBH₄, which would prematurely reduce the starting aldehyde to an unwanted alcohol byproduct, NaBH₃CN is a milder hydride donor. The electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, making the reagent stable at mildly acidic pH (pH ~4-5) and ensuring it selectively reduces the highly electrophilic protonated iminium ion over the neutral carbonyl group.

Experimental Protocol: NaBH₃CN Reductive Amination

Note: This protocol relies on pH validation to ensure chemoselectivity and safe byproduct management.

  • Imine Formation: In a round-bottom flask, dissolve 4-fluoro-3-methylbenzaldehyde (1.0 equiv.) and Ammonium Acetate (10.0 equiv.) in anhydrous Methanol.

    • Causality: A massive excess of ammonium acetate is required to drive the equilibrium toward the primary iminium ion and suppress the formation of secondary and tertiary amine byproducts.

  • Activation: Stir at room temperature for 30 minutes to allow the iminium equilibrium to establish.

  • Reduction: Add NaBH₃CN (0.7 equiv.) portion-wise.

    • Causality: Portion-wise addition prevents thermal spikes. The substoichiometric amount of hydride is sufficient because each molecule of NaBH₃CN can theoretically deliver three hydrides.

  • Reaction: Stir at room temperature for 12-16 hours. Validate completion via TLC (DCM/MeOH 9:1).

  • Quenching & Workup: Carefully acidify the mixture with 1M HCl to pH < 2 (Verify with pH paper) and stir for 30 minutes.

    • Causality: Acidification destroys excess hydride and hydrolyzes any unreacted imine back to the aldehyde. Warning: This step generates trace HCN gas; perform strictly in a fume hood.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH > 10 to fully deprotonate the primary amine. Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.

Quantitative Comparison

The following table summarizes the operational metrics of both synthetic routes based on published literature and standard laboratory scale-up data.

ParameterRoute A: Nitrile ReductionRoute B: Reductive Amination
Typical Yield 80 - 88%65 - 75%
Chemoselectivity High (Risk of defluorination if using H₂/Pd)Excellent (Minimal alcohol formation with NaBH₃CN)
Scalability Moderate (Exothermic, requires strict anhydrous conditions)High (Bench-stable reagents, highly tolerant to moisture)
Reagent Safety Low (LiAlH₄ is highly pyrophoric)Moderate (NaBH₃CN generates toxic HCN if acidified improperly)
Atom Economy HighModerate (Generates significant ammonium/boron waste)
Reaction Time 4 - 6 hours12 - 16 hours

Conclusion & Recommendations

The choice between Route A and Route B hinges on the specific constraints of the laboratory environment and the scale of the synthesis.

For discovery-stage laboratories requiring rapid access to (4-Fluoro-3-methylphenyl)methylamine with minimal optimization, Route A (Nitrile Reduction) is recommended. It offers superior atom economy, shorter reaction times, and higher overall yields, provided the facility is equipped to safely handle pyrophoric metal hydrides.

Conversely, for process-scale synthesis or environments where hazardous metal hydrides are restricted, Route B (Reductive Amination) offers a highly reproducible, bench-stable alternative. While it requires longer reaction times and careful control of equivalents to avoid over-alkylation, its excellent chemoselectivity and moisture tolerance make it a robust choice for parallel synthesis workflows.

References

  • Aho, E. R., et al. "Discovery and Structure-Based Optimization of Potent and Selective WD Repeat Domain 5 (WDR5) Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Breyholz, H.-J., et al. "Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Hegedűs, L., et al. "Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum." Applied Catalysis A: General, 2008. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [(4-Fluoro-3-methylphenyl)methyl](2-methylpropyl)amine

Comprehensive Safety and Logistical Guide for Handlingamine As a secondary fluorinated benzylamine,amine (also known as N-isobutyl-4-fluoro-3-methylbenzylamine) is a valuable intermediate in pharmaceutical and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Guide for Handlingamine

As a secondary fluorinated benzylamine,amine (also known as N-isobutyl-4-fluoro-3-methylbenzylamine) is a valuable intermediate in pharmaceutical and agrochemical development. However, like many free-base secondary amines, it presents significant corrosivity and toxicity hazards.

This guide provides an authoritative, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound in a professional laboratory setting.

Hazard Profile and Chemical Logic

Before establishing operational protocols, it is critical to understand the mechanistic reasons behind the compound's hazards. As a secondary amine, the lone pair of electrons on the nitrogen atom makes this compound a strong nucleophile and a localized base.

Hazard CategoryClassificationMechanistic Causality & Implications
Corrosivity Skin Corr. 1B / Eye Dam. 1 (H314, H318)The basic amine rapidly hydrolyzes lipid bilayers in skin and ocular tissue, causing deep, irreversible chemical burns[1].
Inhalation Toxicity Acute Tox. (Inhalation)Vaporization of the free base can lead to severe respiratory tract irritation and potential pulmonary edema[2].
Material Incompatibility Corrosive to specific metalsAmines form highly stable, soluble coordination complexes with transition metals. Never use copper, brass, or bronze fittings or spatulas, as the amine will rapidly corrode them[3].
Reactivity ExothermicReacts violently with strong oxidizing agents, acid chlorides, and acid anhydrides[1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the permeation kinetics of organic amines. Standard latex gloves offer virtually zero protection against secondary amines and will degrade rapidly.

  • Hand Protection (Critical): Wear heavy-duty Nitrile (minimum 0.4 mm thickness) or Butyl rubber gloves . Amines can permeate thin, disposable examination gloves within minutes. If a splash occurs, gloves must be removed and replaced immediately[4].

  • Eye & Face Protection: Chemical safety goggles with a tight facial seal are mandatory. If transferring volumes larger than 50 mL, a full-face shield must be worn over the goggles to protect against splash-back[1].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat. For bulk transfers, a chemical-resistant apron (e.g., neoprene or heavy nitrile) is required to prevent saturation of clothing[4].

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm)[2]. If engineering controls fail, a NIOSH-approved respirator with an organic vapor/acid gas cartridge (e.g., ABEK filter) is required.

Operational Handling Protocol

This step-by-step methodology ensures a self-validating safety system during the transfer and use of the compound.

Step 1: Workspace Preparation

  • Clear the fume hood of all unnecessary equipment and incompatible materials (especially strong acids and oxidizers).

  • Verify that the emergency eyewash station and safety shower are within a 10-second unobstructed path.

  • Lay down chemical-absorbent bench paper (spill-control pads) with the impermeable backing facing down.

Step 2: Reagent Transfer

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent unwanted oxidation of the amine.

  • Use only glass or PTFE (Teflon) syringes and cannulas for transfer. Do not use needles with brass hubs [3].

  • If weighing the compound as a solid/viscous liquid, use a closed-system analytical balance or weigh it directly inside the fume hood using a tared, sealable vial.

Step 3: Post-Transfer Decontamination

  • Immediately cap the source bottle tightly. Secondary amines can absorb atmospheric carbon dioxide to form carbamate salts (appearing as a white crust).

  • Rinse all contaminated glassware with a dilute acidic solution (e.g., 5% acetic acid or 1M HCl) to protonate the amine, rendering it water-soluble and non-volatile, before moving it to the general washing area.

Workflow Visualization

G Start Pre-Operation: Clear Hood & Check Ventilation PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Execute Execute Transfer: Use Glass/PTFE (No Copper/Brass) PPE->Execute Spill Spill / Exposure Event Execute->Spill Accident Dispose Segregate as Hazardous Basic Waste Execute->Dispose Protocol Complete Clean Neutralize (Dilute Acid) & Absorb (Inert Material) Spill->Clean Clean->Dispose

Safe handling, emergency response, and disposal workflow for secondary amine compounds.

Emergency Response and Disposal Plan

Spill Management: Do not use combustible materials like sawdust to absorb amine spills.

  • Small Spills (< 50 mL): Neutralize the spill cautiously with a weak acid (e.g., sodium bisulfate solution or dilute acetic acid) to reduce volatility. Absorb the neutralized liquid with inert materials like dry sand or vermiculite[1].

  • Large Spills: Evacuate the immediate area. Personnel cleaning the spill must wear self-contained breathing apparatus (SCBA) and heavy-duty chemical suits. Dike the spill to prevent it from entering drains, as amines are highly toxic to aquatic life[2].

Waste Segregation and Disposal:

  • Segregation: Never mix amine waste with acidic waste streams in the same temporary container, as this will cause a highly exothermic neutralization reaction.

  • Labeling: Collect all liquid waste, contaminated bench paper, and used gloves in a dedicated, clearly labeled "Hazardous Waste - Corrosive Basic Organic (Amines)" container[4].

  • Disposal: Dispose of the sealed containers through your institution's authorized hazardous waste management program for high-temperature incineration.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-N-isobutylbenzylamine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

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